MS-PEG4-t-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H28O8S |
|---|---|
Molecular Weight |
356.43 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H28O8S/c1-14(2,3)22-13(15)5-6-18-7-8-19-9-10-20-11-12-21-23(4,16)17/h5-12H2,1-4H3 |
InChI Key |
QEQPZKCBLSKCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure of Ms-PEG4-t-butyl Ester
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular architecture of chemical reagents is paramount. This guide provides a detailed examination of the chemical structure of Ms-PEG4-t-butyl ester, a heterobifunctional crosslinker widely utilized in bioconjugation and pharmaceutical research.
Molecular Composition and Functional Groups
This compound is comprised of three key functional components: a mesylate group, a tetra-polyethylene glycol (PEG4) spacer, and a tert-butyl ester protecting group. The systematic integration of these moieties imparts specific chemical reactivities and physical properties to the molecule, making it a versatile tool for chemical modification of biomolecules and drug delivery applications.
-
Mesylate (Ms) Group: The mesylate group (CH₃SO₂-) is an excellent leaving group in nucleophilic substitution reactions. This high reactivity allows for the efficient and specific conjugation of the PEG linker to primary and secondary amines, thiols, or hydroxyl groups on target molecules such as proteins, peptides, or antibodies.
-
Polyethylene Glycol (PEG4) Spacer: The PEG4 linker consists of four repeating ethylene glycol units (-CH₂CH₂O-). This hydrophilic chain enhances the solubility of the parent molecule and any subsequent conjugates in aqueous media. Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, which can be critical for maintaining the biological activity of the conjugated biomolecule.
-
Tert-butyl (t-butyl) Ester Group: The tert-butyl ester (-COOC(CH₃)₃) serves as a protecting group for the carboxylic acid functionality at the distal end of the PEG spacer. This protection prevents unwanted side reactions of the carboxyl group during the conjugation of the mesylate group. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the terminal carboxylic acid, which can then be used for subsequent modification or conjugation steps.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. These data are essential for experimental design, including reaction stoichiometry and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₂O₉S | [1] |
| Molecular Weight | 400.5 g/mol | [1] |
| Purity | ≥95% | [2] |
| Appearance | Varies (typically a liquid or solid) | N/A |
| Solubility | Soluble in aqueous and organic media | [2] |
Chemical Structure Diagram
The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the covalent connectivity of the mesylate, PEG4, and tert-butyl ester components.
Caption: 2D structure of this compound.
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for the use of this compound in bioconjugation is outlined below. This logical diagram illustrates the key steps from initial reaction to the final purified conjugate.
Caption: General workflow for bioconjugation using this compound.
Methodology:
-
Conjugation: The biomolecule of interest is reacted with this compound in a suitable buffer system. The pH of the reaction buffer is critical and should be optimized to favor the nucleophilic attack of the desired functional group on the biomolecule (e.g., pH 7.5-9.0 for primary amines). The reaction is typically carried out at room temperature or 4°C for a defined period.
-
Purification: Following the conjugation reaction, the PEGylated intermediate is purified from unreacted biomolecule, excess PEG reagent, and reaction byproducts. Common purification techniques include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or affinity chromatography.
-
Deprotection: The purified PEGylated intermediate is then subjected to acidic conditions to cleave the tert-butyl ester protecting group. A common method involves treatment with trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).
-
Final Purification: A final purification step is often necessary to remove the deprotection reagents and any byproducts, yielding the final, purified conjugate with a free carboxylic acid terminus. This final product can then be used in downstream applications or for further chemical modification.
References
An In-Depth Technical Guide to MS-PEG4-t-butyl Ester in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and ultimately the degradation efficiency of the PROTAC.[2][3] This guide provides a comprehensive overview of the MS-PEG4-t-butyl ester linker, a versatile building block in PROTAC synthesis, detailing its mechanism of action, impact on PROTAC performance, and relevant experimental protocols.
Core Components and Mechanism of Action of the this compound Linker
The this compound linker is a chemical entity with three key functional components that dictate its role in PROTAC synthesis and function:
-
Mesyl (MS) Group: The methanesulfonyl (Ms) group is an excellent leaving group, making the linker reactive towards nucleophiles. This property is exploited during PROTAC synthesis, where the mesylated end of the linker can readily undergo nucleophilic substitution with a corresponding nucleophilic group (e.g., an amine or hydroxyl group) on either the POI ligand or the E3 ligase ligand to form a stable covalent bond.[4]
-
Polyethylene Glycol (PEG4) Chain: The linker contains a chain of four polyethylene glycol units. The PEG component imparts several desirable properties to the PROTAC molecule:
-
Increased Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile.[3][5]
-
Enhanced Flexibility: The PEG chain is highly flexible, allowing the PROTAC to adopt multiple conformations. This flexibility can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]
-
Optimized Length: The length of the linker is a critical parameter for PROTAC efficacy. A linker that is too short may cause steric hindrance, while one that is too long may lead to an unstable ternary complex. The four PEG units in this linker provide a specific length that can be optimal for certain target-E3 ligase pairs.[1][5]
-
-
t-butyl Ester Group: The tert-butyl ester serves as a protecting group for a carboxylic acid. This is a common strategy in multi-step organic synthesis to prevent the carboxylic acid from undergoing unwanted reactions. The t-butyl ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This free acid can then be activated and coupled to an amine-containing partner (either the POI or E3 ligase ligand) to form an amide bond, completing the PROTAC synthesis.
The overall mechanism of action of a PROTAC utilizing an this compound linker is to facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Impact on PROTAC Performance
Table 1: Illustrative Comparison of Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds |
|---|---|---|---|---|---|---|---|
| PROTAC A | Alkyl Chain (12 atoms) | ~750 | 5.1 | 150 | 3 | 10 | 15 |
| PROTAC B | PEG2 (8 atoms) | ~790 | 4.3 | 165 | 3 | 11 | 19 |
| PROTAC C (representative) | PEG4 (14 atoms) | ~880 | 3.5 | 184 | 3 | 13 | 27 |
| PROTAC D | PEG6 (20 atoms) | ~970 | 2.7 | 203 | 3 | 15 | 35 |
Data is representative and compiled from trends observed in the literature.[5] cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.
Table 2: Illustrative Degradation Efficiency of PROTACs with Different Linker Lengths
| PROTAC | Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| PROTAC 1 | BRD4 | 8 (PEG2) | 50 | 85 |
| PROTAC 2 (representative) | BRD4 | 14 (PEG4) | 15 | >95 |
| PROTAC 3 | BRD4 | 20 (PEG6) | 80 | 80 |
| PROTAC 4 | TBK1 | 11 | >1000 | <10 |
| PROTAC 5 | TBK1 | 21 | 3 | 96 |
| PROTAC 6 | TBK1 | 29 | 292 | 76 |
Data is illustrative and compiled from various sources in the literature to show trends.[1][5] DC50 and Dmax values are highly dependent on the specific target, E3 ligase, and cell line used.
Experimental Protocols
Synthesis of a PROTAC using this compound (Representative Protocol)
This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of the this compound linker to a POI ligand containing a nucleophilic handle, followed by deprotection and coupling to an E3 ligase ligand.
Step 1: Coupling of this compound to POI Ligand
-
Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine; 1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base , such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution to deprotonate the nucleophile.
-
Add the this compound linker (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the intermediate product (POI-PEG4-t-butyl ester) by column chromatography.
Step 2: Deprotection of the t-butyl Ester
-
Dissolve the purified intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected intermediate (POI-PEG4-COOH).
Step 3: Amide Coupling to E3 Ligase Ligand
-
Dissolve the deprotected intermediate (1 equivalent) and the E3 ligase ligand (containing an amine; 1.1 equivalents) in DMF.
-
Add a peptide coupling reagent , such as HATU (1.2 equivalents), and a base, such as DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion , dilute the reaction mixture with water and extract the final PROTAC product with an organic solvent.
-
Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).
Western Blot for Protein Degradation Assessment
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, real-time method to quantify protein degradation.[6][7]
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Lysis and Detection:
-
For endpoint assays, after the desired incubation time, add a lytic reagent containing the LgBiT protein and furimazine substrate.
-
For kinetic assays, co-express LgBiT in the cells and add the substrate to the media to measure luminescence in real-time.
-
-
Measurement: Read the luminescence on a plate reader. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein.
-
Analysis: Calculate degradation parameters (DC50, Dmax, and degradation rate) from the luminescence data.[6][7]
NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the ternary complex in live cells.[8][9]
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® in cells.
-
Labeling: Add a fluorescent HaloTag® ligand to the cells, which will covalently bind to the HaloTag®-E3 ligase fusion.
-
PROTAC Addition: Add the PROTAC at various concentrations.
-
Measurement: If the PROTAC induces the formation of the ternary complex, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). Measure the BRET signal using a plate reader.
-
Analysis: An increase in the BRET signal indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[8][9]
Conclusion
The this compound is a valuable and versatile linker for the synthesis of PROTACs. Its distinct chemical features—a reactive mesyl group for facile conjugation, a flexible and solubilizing PEG4 chain, and a cleavable t-butyl ester protecting group—provide a robust platform for the construction of effective protein degraders. The optimal design of a PROTAC is a multifactorial challenge where the linker plays a pivotal role. A thorough understanding of the properties and reactivity of linkers like this compound, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful development of novel PROTAC-based therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Ms-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
The Pivotal Role of the PEG4 Linker in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2][3]
Among the various linker archetypes, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[3] Their inherent hydrophilicity, biocompatibility, and tunable length make them an attractive choice for optimizing PROTAC performance.[4] This technical guide provides an in-depth exploration of the role of the PEG4 linker in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique and advantageous balance of flexibility and hydrophilicity.[3] This characteristic is particularly beneficial in addressing a common challenge in PROTAC development: the large and often lipophilic nature of the final molecule, which can lead to poor solubility and limited cell permeability.[3]
Enhancing Solubility and Physicochemical Properties
The incorporation of a PEG4 linker into a PROTAC scaffold can significantly improve its aqueous solubility.[4] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing the molecule's interaction with aqueous environments. This improved solubility is crucial for the developability of a PROTAC as a therapeutic agent. Furthermore, the inclusion of PEG motifs allows for the fine-tuning of critical physicochemical properties such as the calculated octanol-water partition coefficient (cLogP) and the topological polar surface area (TPSA), which are key determinants of a molecule's drug-like characteristics.[3]
Modulating Cell Permeability
The relationship between a PEG linker and a PROTAC's cell permeability is nuanced. While the increased hydrophilicity from PEGylation can potentially impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers offers a distinct advantage.[3] Compared to more rigid alkyl chains, PEG linkers are more inclined to adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[3][5] However, it is a delicate balance, as excessive PEGylation can lead to a decrease in cellular uptake.[3]
Optimizing Ternary Complex Formation
The primary role of the linker is to enable the formation of a stable and productive ternary complex. The length and flexibility of the linker are paramount in achieving the optimal orientation and proximity between the POI and the E3 ligase for efficient ubiquitin transfer.[6]
-
Too short: A linker that is too short can lead to steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[3]
-
Too long: An excessively long linker may result in an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] This can also exacerbate the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[3][7]
Systematic variation of the PEG linker length (e.g., PEG2, PEG4, PEG6) is a common and effective strategy to empirically determine the optimal length for a given POI and E3 ligase pair.[3]
Quantitative Impact of PEG4 Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research.[3]
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Caco-2 Permeability (10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 15 | >90 | 1.2 |
| PROTAC B | PEG4 | 5 | >95 | 2.5 |
| PROTAC C | PEG6 | 25 | >90 | 2.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of PROTACs containing a PEG4 linker.
Protocol 1: Synthesis of a PROTAC with a PEG4 Linker
This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG4 linker.
Materials:
-
POI ligand with a reactive handle (e.g., a carboxylic acid or amine)
-
E3 ligase ligand with a complementary reactive handle
-
Amine-PEG4-acid or other bifunctional PEG4 linker
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC)
Procedure:
-
Activation of the POI Ligand: Dissolve the POI ligand-acid in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
-
Coupling to the PEG4 Linker: To the activated POI ligand solution, add the Amine-PEG4-acid (1.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.
-
Activation of the Intermediate: Dissolve the purified POI-PEG4-acid intermediate in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 30 minutes.
-
Coupling to the E3 Ligase Ligand: To the activated intermediate solution, add the E3 ligase ligand-amine (1.0 eq). Stir the reaction mixture at room temperature for 12-16 hours.
-
Final Purification: Perform an aqueous work-up as described in step 3. Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the levels of the target protein via Western blot to determine DC50 and Dmax values.[1][8]
Materials and Reagents:
-
Human cancer cell line expressing the POI (e.g., HeLa, THP-1)[8]
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)[8]
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[8] Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[8][9] Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS.[8] Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[8] Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[1] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[1] Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the POI overnight at 4°C.[1] Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] Wash the membrane again with TBST.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1] Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[1] Calculate the percentage of protein degradation relative to the vehicle-treated control.[1] Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a label-free technique used to measure biomolecular interactions in real-time, providing kinetic and affinity data for both binary and ternary complexes.[10][11]
Experimental Strategy:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.[10]
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics of this binary interaction.
-
Binary Interaction Analysis (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the KD of the other binary interaction.
-
Ternary Complex Formation: To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI at varying concentrations over the immobilized E3 ligase.[10] The resulting sensorgrams will indicate the formation of the ternary complex.
-
Data Analysis:
-
Determine the KD for both binary and ternary complex formation using a suitable binding model (e.g., 1:1 Langmuir).[12]
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD values to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other, leading to a more stable ternary complex.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.
Conclusion
The linker is an indispensable component of a PROTAC, and PEG4 represents a versatile and frequently employed option in the rational design of effective protein degraders. Its ability to enhance solubility, modulate cell permeability, and provide the appropriate length and flexibility for optimal ternary complex formation makes it a powerful tool for researchers. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[3] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advanced structural biology and computational modeling, the path is paved for the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 11. aragen.com [aragen.com]
- 12. ijpsjournal.com [ijpsjournal.com]
An In-depth Technical Guide to MS-PEG4-t-butyl ester: Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, solubility, and common applications of MS-PEG4-t-butyl ester, a heterobifunctional linker crucial in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis.
Core Properties of this compound
This compound, also known as Mesyl-PEG4-t-butyl ester, is a versatile chemical tool featuring a mesyl (Ms) group at one end of a tetraethylene glycol (PEG4) spacer and a t-butyl ester protected carboxyl group at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, most commonly with primary amines found on biomolecules. The t-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation steps. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates in aqueous media.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₃₂O₉S |
| Molecular Weight | 400.49 g/mol |
| CAS Number | 870487-48-2 |
| Appearance | Varies (often a colorless to pale yellow oil or solid) |
| Purity | Typically >95% |
Solubility
Quantitative solubility data for this compound is not widely published. However, based on information from various suppliers and the nature of the molecule, its qualitative solubility is well-established.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Water | Limited Solubility |
| Ethanol | Soluble |
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound: bioconjugation to proteins and deprotection of the t-butyl ester.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol describes a general procedure for the reaction of the mesyl group of this compound with primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).
-
-
Initiate the Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally not exceed 10% (v/v) of the total reaction volume to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific protein.
-
-
Quenching (Optional):
-
To terminate the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 20-50 mM to react with any unreacted this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by purifying the conjugate using SEC or dialysis against an appropriate buffer.
-
Protocol 2: Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the terminal carboxylic acid.
Materials:
-
Lyophilized PEGylated protein (from Protocol 1)
-
Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v)
-
Scavenger (optional, e.g., triisopropylsilane (TIS))
-
Cold diethyl ether
-
Purification system (e.g., SEC or dialysis cassettes)
Procedure:
-
Lyophilize the PEGylated Protein:
-
If the purified PEGylated protein is in an aqueous buffer, lyophilize it to dryness.
-
-
Initiate Deprotection:
-
Dissolve the lyophilized PEGylated protein in the deprotection solution (TFA/DCM). If the protein contains acid-sensitive residues, scavengers like TIS (2.5-5% v/v) can be added to prevent side reactions.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS) until the starting material is consumed.
-
-
Remove TFA:
-
Remove the TFA and DCM by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
-
Purification:
-
Purify the deprotected PEGylated protein using SEC or dialysis to remove residual TFA and any scavengers.
-
Applications in Drug Development
This compound is a key component in the synthesis of complex therapeutic molecules like ADCs and PROTACs.
Role in Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The workflow typically involves the initial conjugation of the linker to the antibody via its mesyl group, followed by deprotection of the t-butyl ester to reveal a carboxylic acid. This acid can then be activated (e.g., with EDC/NHS) to react with an amine-containing drug molecule, forming a stable amide bond.
Caption: Workflow for ADC synthesis using this compound.
Role in PROTAC Synthesis
PROTACs are bifunctional molecules that induce the degradation of target proteins. This compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand. The synthetic strategy can vary, but a common approach involves reacting the mesyl group with a nucleophile on one of the ligands, followed by deprotection and coupling to the second ligand.
An In-depth Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in the fields of bioconjugation, diagnostics, and therapeutics. Their unique architecture, featuring two distinct reactive moieties, enables the controlled and specific covalent linkage of two different biomolecules. This guide provides a comprehensive technical overview of the core principles, applications, and methodologies associated with these versatile molecular tools.
Core Concepts of Heterobifunctional Crosslinkers
Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers allow for sequential, multi-step conjugation reactions.[1] This strategic approach significantly minimizes the formation of undesirable homodimers and polymers, a common challenge with single-step conjugations.[1] The general structure of a heterobifunctional crosslinker consists of two different reactive groups separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition influence the stability, solubility, and steric accessibility of the final conjugate.[2]
The most prevalent applications of heterobifunctional crosslinkers involve the targeted covalent linkage of proteins, peptides, nucleic acids, and small molecule drugs. They are instrumental in the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules on surfaces for biosensors, and the study of protein-protein interactions.[2][3]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is paramount for successful bioconjugation. The following tables summarize the key quantitative parameters for several widely used heterobifunctional crosslinkers.
Amine-to-Sulfhydryl Reactive Crosslinkers
This class of crosslinkers is one of the most extensively used in bioconjugation. Typically, an N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine residues), while a maleimide group at the other end specifically targets sulfhydryl groups (e.g., on cysteine residues).
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32[4][5] | 8.3[5] | Insoluble in water; soluble in organic solvents (DMSO, DMF)[6][7] | Cyclohexane bridge enhances maleimide stability.[8] |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37[9][10] | 8.3[9][11] | Water-soluble[9][10] | Ideal for reactions in aqueous buffers without organic solvents.[9] |
| N-(ε-Maleimidocaproyloxy)succinimide ester | EMCS | Not specified | 9.4[12] | Not specified | Amine-reactive NHS ester and sulfhydryl-reactive maleimide.[12] |
| N-γ-Maleimidobutyryloxy-succinimide ester | GMBS | Not specified | 7.4[12] | Not specified | Features a maleimide group for thiol reaction and an NHS ester for amine reaction.[12] |
Amine-to-Sulfhydryl Reactive Crosslinkers with Cleavable Spacer Arms
Cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions, such as reduction. This feature is particularly useful for applications requiring the release of a conjugated molecule, such as in drug delivery systems or for the analysis of crosslinked proteins by mass spectrometry.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition | Key Features |
| Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate | LC-SPDP | 425.52[13][14] | 15.7[13][14] | Reducing agents (e.g., DTT, TCEP)[15] | Long-chain, cleavable crosslinker.[13] |
| Sulfosuccinimidyl 6-(3'-[2-pyridyldithio]-propionamido)hexanoate | Sulfo-LC-SPDP | 527.56[16] | 15.7[15][16] | Reducing agents (e.g., DTT, TCEP)[16] | Water-soluble version of LC-SPDP.[16] |
Experimental Protocols
The following are detailed methodologies for common bioconjugation experiments using heterobifunctional crosslinkers.
Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).
Materials:
-
Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein 2 (with free sulfhydryl groups)
-
Sulfo-SMCC
-
Reaction Buffer (amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein 1 Activation: a. Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening.[17] b. Immediately before use, prepare a stock solution of Sulfo-SMCC in an appropriate aqueous buffer (e.g., water or 50 mM sodium phosphate).[17] c. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein 1 solution. The optimal molar excess depends on the protein concentration and should be empirically determined. For dilute protein solutions (<1 mg/mL), a higher molar excess (e.g., >20-fold) may be required.[17] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[6][7]
-
Removal of Excess Crosslinker: a. Remove the unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[17] This step is critical to prevent the maleimide groups from being quenched by the quenching solution or reacting with unintended molecules.
-
Conjugation to Protein 2: a. Immediately add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1. b. The optimal pH for the maleimide-sulfhydryl reaction is 6.5-7.5.[7] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Quenching and Purification: a. (Optional) To quench any unreacted maleimide groups, add a quenching solution (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM and incubate for 15-30 minutes. b. Purify the final protein-protein conjugate using size-exclusion chromatography or dialysis to remove unconjugated proteins and other byproducts.
Protocol 2: Antibody-Drug Conjugation (ADC) using SMCC
This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Reducing agent (e.g., TCEP or DTT, if the antibody's disulfides need to be reduced)
-
Desalting column
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Antibody Preparation (if necessary): a. If the antibody does not have free sulfhydryl groups, its interchain disulfide bonds can be partially reduced. b. Treat the antibody with a reducing agent like TCEP at a controlled molar ratio to expose a specific number of sulfhydryl groups. c. Remove the excess reducing agent using a desalting column.
-
Antibody Activation with SMCC: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[19] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[19] c. Incubate for 30-60 minutes at room temperature.[19]
-
Removal of Excess SMCC: a. Remove the unreacted SMCC using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 6.5-7.5).[19]
-
Conjugation with Thiol-containing Drug: a. Immediately add the thiol-containing drug to the maleimide-activated antibody.[3] A molar excess of the drug is typically used to drive the reaction.[3] b. Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Quenching and Purification: a. Quench any unreacted maleimide groups by adding a quenching reagent like N-acetylcysteine.[3] b. Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug and antibody aggregates.[3]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to heterobifunctional crosslinkers.
References
- 1. LC-SPDP Crosslinker - Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate (LC-SPDP) - ProteoChem [proteochem.com]
- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. SMCC/Maleimidocyclohexane NHS [nanocs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. cyanagen.com [cyanagen.com]
- 11. Sulfo-SMCC crosslinker — CF Plus Chemicals [cfplus.cz]
- 12. covachem.com [covachem.com]
- 13. medkoo.com [medkoo.com]
- 14. covachem.com [covachem.com]
- 15. covachem.com [covachem.com]
- 16. medkoo.com [medkoo.com]
- 17. proteochem.com [proteochem.com]
- 18. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of MS-PEG4-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of MS-PEG4-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document details a plausible two-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Introduction
This compound, also known as tert-butyl 2-(2-(2-(2-(methylsulfonyloxy)ethoxy)ethoxy)ethoxy)acetate, is a key building block in medicinal chemistry and drug discovery. Its structure incorporates a tetraethylene glycol (PEG4) spacer, which enhances the solubility and pharmacokinetic properties of the resulting conjugate. The molecule is functionalized with a methanesulfonyl (mesyl) group, an excellent leaving group for nucleophilic substitution reactions, and a tert-butyl ester, a common protecting group for a carboxylic acid that can be cleaved under acidic conditions. This dual functionality makes it an ideal linker for covalently attaching two different molecular entities, a critical feature in the design of PROTACs that bring a target protein and an E3 ubiquitin ligase into proximity.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step process commencing with commercially available tetraethylene glycol. The first step involves the mono-alkylation of tetraethylene glycol with tert-butyl bromoacetate via a Williamson ether synthesis to yield the intermediate, HO-PEG4-t-butyl ester. The subsequent step is the mesylation of the terminal hydroxyl group of this intermediate to produce the final product.
Experimental Protocols
Step 1: Synthesis of HO-PEG4-t-butyl ester (tert-butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate)
This procedure is based on the principles of the Williamson ether synthesis for the mono-alkylation of diols.
Materials:
-
Tetraethylene glycol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of tetraethylene glycol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The mixture is cooled back to 0 °C, and a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford HO-PEG4-t-butyl ester as a colorless oil.
Step 2: Synthesis of this compound
This protocol describes the mesylation of the terminal hydroxyl group of the PEGylated intermediate.
Materials:
-
HO-PEG4-t-butyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of HO-PEG4-t-butyl ester (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, methanesulfonyl chloride (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Data Presentation
Table 1: Reactants and Products
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Tetraethylene glycol | TEG | C₈H₁₈O₅ | 194.23 | Starting Material (Step 1) |
| Sodium Hydride | NaH | NaH | 24.00 | Base (Step 1) |
| tert-Butyl bromoacetate | C₆H₁₁BrO₂ | 195.05 | Alkylating Agent (Step 1) | |
| HO-PEG4-t-butyl ester | Intermediate | C₁₅H₃₀O₇ | 322.39 | Product (Step 1) / Reactant (Step 2) |
| Methanesulfonyl chloride | MsCl | CH₃ClO₂S | 114.55 | Mesylating Agent (Step 2) |
| Triethylamine | TEA | C₆H₁₅N | 101.19 | Base (Step 2) |
| This compound | Final Product | C₁₆H₃₂O₉S | 400.48 | Final Product |
Table 2: Reaction Conditions and Yields
| Step | Reaction Name | Key Reagents | Solvent | Temperature | Typical Yield (%) | Purity (%) |
| 1 | Williamson Ether Synthesis | NaH, tert-butyl bromoacetate | THF | 0 °C to RT | 60-80 (Estimated) | >95 |
| 2 | Mesylation | Methanesulfonyl chloride, Triethylamine | DCM | 0 °C | 96-99 | >98 |
Workflow and Relationship Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for this compound. The described pathway, utilizing a Williamson ether synthesis followed by mesylation, provides a clear route for researchers to obtain this important linker for applications in drug discovery and bioconjugation. The provided experimental protocols and data serve as a valuable resource for the successful synthesis and characterization of this compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in this guide.
An In-depth Technical Guide on MS-PEG4-t-butyl Ester for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of MS-PEG4-t-butyl Ester in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins from cells.[2] PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1]
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their ability to enhance water solubility and provide flexibility.
This compound is a versatile, functionalized PEG linker building block used in the synthesis of PROTACs. The "MS" refers to a mesylate group, a good leaving group that allows for facile coupling to a nucleophile (such as an amine or thiol) on one of the PROTAC's ligands. The PEG4 core provides a flexible, hydrophilic spacer of a defined length. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to allow for coupling to the other ligand, typically via an amide bond. This modular nature makes this compound and its chemical analogs valuable tools for the systematic optimization of PROTAC linkers.
Mechanism of Action: PROTAC-Mediated Protein Ubiquitination
PROTACs utilizing linkers such as this compound operate by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
Quantitative Data Presentation
Table 1: Degradation Efficacy of BI-3663 (PTK2/FAK PROTAC)
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
|---|---|---|---|---|---|
| A549 (Human Lung Carcinoma) | PTK2/FAK | 27 | 95 | 16 | [2][5][6] |
| Various HCC Lines (Median) | PTK2/FAK | 30 | >80 | - | [2][4][7] |
| Hep3B2.1-7 (Hepatocellular Carcinoma) | PTK2/FAK | ~25 (pDC50=7.6) | - | - |[7][8] |
-
DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
-
pDC50 : The negative logarithm of the DC50 value.
Table 2: Physicochemical Properties of Representative PEG4-t-butyl Ester Linkers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 870487-48-2 | C16H32O9S | 400.5 |
| Amino-PEG4-t-butyl ester | 581065-95-4 | C15H31NO6 | 321.41 |
| Hydroxy-PEG4-t-butyl ester | 518044-32-1 | C15H30O7 | 322.39 |
| Acid-PEG4-t-butyl ester | 1835759-85-7 | C16H30O8 | 350.4 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using an this compound linker and the subsequent evaluation of its ability to induce protein ubiquitination and degradation.
PROTAC Synthesis using this compound
This protocol describes a two-step synthesis of a PROTAC, first by coupling the linker to an amine-containing E3 ligase ligand, followed by deprotection and coupling to the POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxylic acid-functionalized POI ligand
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Purification system (e.g., HPLC)
-
Analytical instruments (LC-MS, NMR)
Procedure:
-
Step 1: Synthesis of Ligand-Linker Intermediate:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents).
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by reverse-phase HPLC to obtain the E3 Ligase Ligand-PEG4-t-butyl ester intermediate.
-
-
Step 2: Deprotection of the t-butyl Ester:
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Add TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.
-
-
Step 3: Final PROTAC Synthesis:
-
Dissolve the POI ligand (1.0 equivalent) and the deprotected intermediate from Step 2 (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and HATU (1.2 equivalents).
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control.
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Prepare samples with Laemmli buffer and boil to denature proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.
Materials:
-
All materials for Western Blotting (section 4.2)
-
Proteasome inhibitor (e.g., MG132 or epoxomicin)
-
Immunoprecipitation (IP) buffer
-
Antibody for immunoprecipitation (specific to the target protein)
-
Protein A/G magnetic beads
-
Antibody for detection (anti-ubiquitin)
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that causes significant degradation (e.g., 5x DC50). Include a vehicle control.
-
In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will "trap" the ubiquitinated protein, preventing its degradation and allowing for its detection.
-
-
Cell Lysis:
-
Lyse the cells as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times with IP buffer to remove non-specific binders.
-
-
Immunoblotting:
-
Elute the protein from the beads using Laemmli buffer and boiling.
-
Run the eluates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high molecular weight smear in the PROTAC + proteasome inhibitor lane indicates poly-ubiquitination of the target protein.
-
Conclusion
This compound is a key building block in the construction of effective PROTACs for targeted protein degradation. Its defined length, hydrophilic nature, and bifunctional handles allow for the systematic synthesis and optimization of PROTACs. The data from analogous PROTACs like BI-3663 demonstrate the potential for achieving potent and efficient degradation of target proteins. The experimental protocols outlined in this guide provide a robust framework for researchers to synthesize novel PROTACs using this versatile linker and to characterize their mechanism of action, thereby accelerating the development of new therapeutics in the exciting field of targeted protein degradation.
References
- 1. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3663 | FAK PROTAC | Probechem Biochemicals [probechem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. probechem.com [probechem.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
chemical compatibility of MS-PEG4-t-butyl ester
An In-depth Technical Guide to the Chemical Compatibility of Mesyl-PEG4-t-butyl ester
For researchers, scientists, and drug development professionals, understanding the chemical compatibility of linker molecules is paramount for the successful design and synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. This guide provides a comprehensive overview of the chemical compatibility of Mesyl-PEG4-t-butyl ester (Ms-PEG4-t-butyl ester), a heterobifunctional linker containing a mesylate group, a polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group.
Overview of Mesyl-PEG4-t-butyl ester
Mesyl-PEG4-t-butyl ester is a versatile linker used in bioconjugation and pharmaceutical research. Its key functional components are:
-
Mesylate (Ms) group: A good leaving group that readily participates in nucleophilic substitution reactions, making it useful for conjugation to amine, thiol, or hydroxyl groups on biomolecules.
-
PEG4 spacer: A hydrophilic tetra-polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.
-
t-Butyl ester: A protecting group for a carboxylic acid. This group is stable under many conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for further modification.
Chemical Compatibility Data
The chemical stability of Mesyl-PEG4-t-butyl ester is dictated by the reactivity of its mesylate and t-butyl ester functionalities. The following tables summarize the expected compatibility with common reagents and conditions based on general chemical principles.
Table 1: Compatibility of the Mesyl Group
| Reagent/Condition | Compatibility | Notes |
| Nucleophiles | ||
| Primary Amines | Low | Reacts to form sulfonamides. |
| Secondary Amines | Low | Reacts to form sulfonamides. |
| Thiols (Thiolates) | Low | Reacts to form thioethers. |
| Hydroxides/Alkoxides | Low | Can undergo hydrolysis or substitution. |
| Water | Moderate | Slow hydrolysis, accelerated by heat and pH extremes. |
| Acids | ||
| Strong Acids (e.g., HCl, H₂SO₄) | Moderate | Generally stable, but prolonged exposure can lead to hydrolysis. |
| Lewis Acids (e.g., ZnBr₂) | Moderate | Can promote substitution reactions.[1] |
| Bases | ||
| Strong Bases (e.g., NaOH, KOH) | Low | Promotes hydrolysis and elimination reactions. |
| Amine Bases (e.g., TEA, DIPEA) | Moderate | Generally stable, but can catalyze reactions with nucleophiles. |
| Redox Agents | ||
| Reducing Agents (e.g., NaBH₄, DTT) | High | Generally stable. |
| Oxidizing Agents | High | Generally stable under mild conditions. |
| Other | ||
| Solvents (e.g., DMSO, DMF, DCM) | High | Soluble and generally stable.[2][3] |
| Storage Temperature (-20°C) | High | Recommended for long-term storage to maintain stability.[3][4][5] |
Table 2: Compatibility of the t-Butyl Ester Group
| Reagent/Condition | Compatibility | Notes |
| Acids | ||
| Strong Acids (e.g., TFA, HCl) | Low | Readily cleaved to the corresponding carboxylic acid.[2][3][4][6][7] |
| Lewis Acids (e.g., ZnBr₂) | Low | Can catalyze cleavage.[1] |
| Silica Gel (in refluxing toluene) | Low | Can effect cleavage.[8] |
| Bases | ||
| Strong Bases (e.g., NaOH, KOH) | Moderate | More resistant to hydrolysis than other esters, but can be cleaved under harsh conditions.[9] |
| Amine Bases (e.g., TEA, DIPEA) | High | Generally stable. |
| Nucleophiles | ||
| Amines, Thiols, Hydroxides | High | Generally stable due to steric hindrance. |
| Redox Agents | ||
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | High | Generally stable.[9] |
| Oxidizing Agents | High | Generally stable under mild conditions. |
| Other | ||
| Solvents (e.g., DMSO, DMF, DCM) | High | Soluble and generally stable.[2][3] |
| Storage Temperature (-20°C) | High | Recommended for long-term storage.[3][4][5] |
Signaling Pathways and Experimental Workflows
Diagram 1: Acid-Catalyzed Deprotection of t-Butyl Ester
Caption: Acid-catalyzed hydrolysis of the t-butyl ester.
Diagram 2: Experimental Workflow for Compatibility Testing
Caption: Workflow for assessing chemical compatibility.
Experimental Protocols
The following are general protocols for assessing the chemical compatibility of Mesyl-PEG4-t-butyl ester.
Protocol for Assessing Stability in Acidic Conditions
Objective: To determine the rate of t-butyl ester cleavage in the presence of a strong acid.
Materials:
-
Mesyl-PEG4-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in acetonitrile.
-
Prepare a reaction solution of 1% TFA in 50:50 acetonitrile/water.
-
Initiate the reaction by adding the stock solution to the reaction solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot 100-fold in a neutral buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the appearance of the deprotected product (Mesyl-PEG4-carboxylic acid).
-
Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the degradation kinetics.
Protocol for Assessing Stability in the Presence of a Nucleophile
Objective: To determine the rate of reaction of the mesylate group with a primary amine.
Materials:
-
Mesyl-PEG4-t-butyl ester
-
N-α-acetyl-L-lysine
-
Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of Mesyl-PEG4-t-butyl ester in DMF.
-
Prepare a 100 mM stock solution of N-α-acetyl-L-lysine in DMF.
-
In a reaction vial, combine the N-α-acetyl-L-lysine stock solution and DIPEA (2 equivalents relative to the amine).
-
Initiate the reaction by adding the Mesyl-PEG4-t-butyl ester stock solution to a final concentration of 10 mM (final amine concentration will be in excess).
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot 100-fold in 0.1% TFA in water.
-
Analyze the quenched samples by LC-MS to monitor the disappearance of the starting material and the formation of the conjugated product.
-
Calculate the percentage of remaining Mesyl-PEG4-t-butyl ester at each time point to determine the reaction kinetics.
Conclusion
Mesyl-PEG4-t-butyl ester is a valuable tool in bioconjugation, offering a balance of reactivity and stability. The mesylate group provides a reactive handle for conjugation to nucleophiles, while the t-butyl ester offers a robust protecting group for a carboxylic acid that can be selectively removed under acidic conditions. A thorough understanding of its chemical compatibility, as outlined in this guide, is essential for its effective use in the development of complex biomolecules and targeted therapies. Researchers should carefully consider the reaction conditions to ensure the desired reactivity while maintaining the integrity of the linker and the conjugated biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 3. Methylamino-PEG4-t-butyl ester, 1621616-14-5 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Amino-PEG4-t-butyl ester, 581065-95-4 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
An In-depth Technical Guide to the Basic Principles of PEGylation in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[1][2] This bioconjugation technique has become a cornerstone in pharmaceutical development, significantly enhancing the therapeutic properties of numerous drugs.[3][4] By modifying the physicochemical and biological characteristics of the parent molecule, PEGylation can lead to an improved pharmacokinetic and pharmacodynamic profile.[5][6]
The primary benefits of PEGylation include a prolonged plasma half-life, reduced immunogenicity and antigenicity, increased drug stability, and improved solubility.[3][6][7] These advantages are primarily due to the increase in the hydrodynamic volume of the molecule, which reduces its renal clearance and shields it from enzymatic degradation and the host's immune system.[1][8]
Core Principles and Advantages of PEGylation
The foundational principle of PEGylation lies in the unique properties of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer.[7][9] When conjugated to a drug, PEG imparts these favorable characteristics to the molecule.
Key Advantages:
-
Extended Circulating Half-Life: PEGylation increases the hydrodynamic size of the molecule, which significantly reduces its rate of clearance by the kidneys. This leads to a longer circulation time in the body, allowing for less frequent dosing.[8][] For example, the elimination half-life of recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1) was increased 25-fold, from 1.1 hours to 28 hours, after conjugation with a 20 kDa PEG.[11]
-
Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a protective hydrophilic shield around the drug molecule, masking its antigenic epitopes from the immune system.[1][7] This is particularly crucial for therapeutic proteins, which can elicit an immune response that neutralizes their effect and can lead to adverse reactions.[12]
-
Increased Stability: The PEG shield also protects the drug from proteolytic enzymes, enhancing its stability in the bloodstream and other biological environments.[5][13]
-
Improved Solubility: PEGylation can significantly increase the solubility of hydrophobic drugs, which can otherwise be challenging to formulate and administer.[1]
PEGylation Strategies: From First to Second Generation
PEGylation chemistry has evolved from random, non-specific methods to more controlled, site-specific approaches.
-
First-Generation PEGylation: This early approach involved the random attachment of linear PEG chains to multiple sites on the protein surface, primarily targeting the ε-amino groups of lysine residues.[7][14] This often resulted in a heterogeneous mixture of PEGylated isomers, some of which had reduced biological activity due to PEG attachment near the active site.[5]
-
Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation strategies were developed. These focus on site-specific PEGylation to produce a more homogeneous and well-defined product.[7][13] This can be achieved by targeting specific amino acid residues (like the N-terminal α-amino group or a free cysteine) or by using branched PEG chains that offer greater shielding with fewer attachment points.[5][14]
Quantitative Impact of PEGylation on Drug Properties
The following tables summarize the quantitative effects of PEGylation on key drug parameters.
Table 1: Effect of PEGylation on Drug Half-Life
| Drug | Unmodified Half-Life | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Reference |
| Interferon-α2a | 2-3 hours | 40 (branched) | ~65 hours | ~22-33 | [15] |
| G-CSF (Filgrastim) | 3.5 hours | 20 | ~42 hours | ~12 | [1] |
| rhTIMP-1 | 1.1 hours | 20 | 28 hours | 25 | [11] |
| Adenosine Deaminase | 15-30 minutes | 5 | ~48-72 hours | ~192-288 | [15] |
Table 2: Effect of PEGylation on Enzymatic Activity
| Enzyme | PEG Size (kDa) | Degree of PEGylation | Change in kcat | Change in KM | Reference |
| α-Chymotrypsin | 0.7, 2, 5 | 1-9 | Decrease to 50-60% | Increase from 0.05 to 0.19 | [3] |
| Laccase | 5 | N/A | 27% decrease | N/A | [16] |
| β-Glucosidase | N/A | N/A | Retained 77.9% activity after 30 days (vs. 58.2% for free enzyme) | N/A | [16] |
Experimental Protocols
N-terminal PEGylation of a Protein (Reductive Alkylation)
This protocol describes a common method for site-specific PEGylation of the N-terminal α-amino group of a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in a suitable buffer like phosphate-buffered saline, pH 7.4)
-
mPEG-propionaldehyde (2-5 fold molar excess over the protein)
-
Sodium cyanoborohydride (NaCNBH3) solution (20-fold molar excess over the protein)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer at the desired concentration.
-
Add the mPEG-propionaldehyde to the protein solution and mix gently.
-
Incubate the reaction mixture at 4°C for 30 minutes.
-
Add the sodium cyanoborohydride solution to the reaction mixture.
-
Allow the reaction to proceed at 4°C for 18-24 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution and incubating for 1 hour at room temperature.
-
Purify the PEGylated protein from the reaction mixture using an appropriate chromatography method to separate the PEGylated product from unreacted protein and PEG.
Thiol-Reactive PEGylation of a Protein
This protocol is for site-specific PEGylation of a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
mPEG-maleimide (10-20 fold molar excess over the protein)[17]
-
Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification system
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Add the mPEG-maleimide to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[17]
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted mPEG-maleimide.
-
Purify the PEGylated protein using chromatography.
Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the heterogeneity and determining the molar mass of PEGylated proteins.[18][19]
Methodology:
-
System Setup: An SEC column is connected to a series of detectors: a UV detector, a MALS detector, and a differential refractive index (dRI) detector.[18]
-
Sample Analysis: The PEGylated protein sample is injected into the SEC column, which separates the components based on their hydrodynamic volume.
-
Data Acquisition and Analysis:
-
The UV detector measures the concentration of the protein component.
-
The dRI detector measures the concentration of both the protein and the PEG.
-
The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass and concentration.
-
-
Determination of Molar Mass and Degree of PEGylation: By combining the data from the three detectors, the molar mass of the protein and the attached PEG can be determined for each eluting species. This allows for the quantification of different PEGylated forms (e.g., mono-, di-, tri-PEGylated) and any aggregates or unreacted protein.[18][20]
Peptide Mapping of PEGylated Proteins
Peptide mapping is used to identify the specific sites of PEGylation on a protein.[21]
Methodology:
-
Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured to unfold it, reduced to break any disulfide bonds, and then alkylated to prevent the disulfide bonds from reforming.[4]
-
Enzymatic Digestion: The protein is digested with a specific protease (e.g., trypsin), which cleaves the protein at specific amino acid residues, generating a mixture of peptides.[4]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The mass spectra of the peptides from the PEGylated protein are compared to those of the non-PEGylated protein. Peptides that have been modified with PEG will have a characteristic mass increase and will elute at a different time in the chromatogram. MS/MS fragmentation is then used to confirm the exact amino acid residue where the PEG is attached.[22]
Signaling Pathways and Experimental Workflows
Impact of PEGylated Interferon on the JAK-STAT Signaling Pathway
PEGylated interferon-α (pegIFN-α) is a standard treatment for chronic hepatitis C. It acts by stimulating the JAK-STAT signaling pathway, leading to the transcription of interferon-stimulated genes (ISGs) that have antiviral effects. While PEGylation prolongs the half-life of interferon, studies have shown that it leads to a transient activation of the JAK-STAT pathway in hepatocytes.[23][24]
References
- 1. Pegylated G-CSF Inhibits Blood Cell Depletion, Increases Platelets, Blocks Splenomegaly, and Improves Survival after Whole-Body Ionizing Irradiation but Not after Irradiation Combined with Burn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 5. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PEG Uricase: Long Acting Agent for Treating Gout | Biopharma PEG [biochempeg.com]
- 8. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idosi.org [idosi.org]
- 13. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. americanlaboratory.com [americanlaboratory.com]
- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 21. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioconjugation of Antibodies with an Amine-Reactive PEG4 Linker Containing a Protected Carboxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules such as antibodies. PEGylation can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and protects from enzymatic degradation, leading to a longer circulation half-life. Furthermore, the hydrophilic nature of PEG can increase the solubility of antibodies and reduce their immunogenicity.[1][2]
This document provides a detailed protocol for a two-stage bioconjugation process involving antibodies. The first stage describes the conjugation of an antibody with a heterobifunctional PEG linker, specifically an NHS-PEG4-t-butyl ester. This linker reacts with primary amines on the antibody surface and introduces a PEG spacer with a terminal t-butyl ester group. The t-butyl ester serves as a protecting group for a carboxylic acid. The second stage details the deprotection of the t-butyl ester to yield a free carboxyl group on the PEGylated antibody, which can then be used for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or other proteins.
While the requested linker was "MS-PEG4-t-butyl ester," where "MS" typically stands for a mesyl (methanesulfonyl) group, this application note will focus on the use of an N-hydroxysuccinimide (NHS) ester derivative (NHS-PEG4-t-butyl ester). NHS esters are the most common and efficient reagents for targeting primary amines (e.g., lysine residues) on antibodies under physiological conditions, forming stable amide bonds.[3][4] Mesyl groups are more commonly used to activate hydroxyl groups for nucleophilic substitution and are less frequently employed for direct antibody conjugation.[5][6]
Part 1: Antibody Conjugation with NHS-PEG4-t-butyl ester
This part of the protocol details the steps for conjugating an antibody with an amine-reactive NHS-PEG4-t-butyl ester linker. The NHS ester will react with primary amines on the antibody, such as the side chains of lysine residues, to form stable amide bonds.[3][7]
Experimental Protocol: Antibody PEGylation
Materials Required:
-
Antibody of interest (1-10 mg/mL)
-
NHS-PEG4-t-butyl ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Protein concentration measurement assay (e.g., BCA or A280)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed.[8]
-
Exchange the antibody buffer to an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL in PBS.[3]
-
-
NHS-PEG4-t-butyl ester Preparation:
-
Allow the vial of NHS-PEG4-t-butyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][7]
-
Immediately before use, dissolve the NHS-PEG4-t-butyl ester in anhydrous DMSO to a stock concentration of 10 mM.[3] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.[3][7]
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM NHS-PEG4-t-butyl ester solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the linker to the antibody is a common starting point.[3][9]
-
Slowly add the calculated volume of the NHS-PEG4-t-butyl ester solution to the antibody solution while gently vortexing. Ensure the final concentration of DMSO does not exceed 10% (v/v) to avoid antibody denaturation.[3][9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][8]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Antibody:
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), which is the average number of PEG linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by quantifying the PEG chains with specific assays if a tag is present.[10][11]
-
Quantitative Data for Antibody PEGylation
The following table summarizes typical reaction parameters and expected outcomes for the PEGylation of an IgG antibody with an NHS-PEG linker, based on literature values.
| Parameter | Value/Range | Reference |
| Antibody Concentration | 1 - 10 mg/mL | [3] |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | [3][9] |
| Reaction pH | 7.2 - 8.5 | [4] |
| Reaction Time | 30 - 60 min (Room Temp) or 2 hours (on ice) | [3][8] |
| DMSO Concentration in Reaction | < 10% (v/v) | [3][9] |
| Expected Degree of Labeling (DOL) | 2 - 8 PEGs per antibody | [3] |
| Antibody Recovery | > 85% | - |
Note: The optimal linker-to-antibody ratio should be determined empirically for each specific antibody to achieve the desired degree of labeling without compromising its antigen-binding affinity.
Experimental Workflow for Antibody PEGylation
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Sigma-Aldrich [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sensitive quantification of PEGylated compounds by second-generation anti-poly(ethylene glycol) monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3] The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy.[1][][5][6] Among the various linker technologies, polyethylene glycol (PEG) linkers, particularly short-chain variants like PEG4, have emerged as a valuable tool in ADC design.[][7]
The incorporation of a PEG4 linker can impart several beneficial properties to an ADC. Its primary function is to increase hydrophilicity, which helps to mitigate the aggregation often caused by hydrophobic payloads.[1][7] This enhanced solubility contributes to improved stability and better pharmacokinetic properties.[7][8][9] The flexible nature of the PEG chain also provides steric hindrance, further preventing intermolecular aggregation.[7] This guide provides a step-by-step overview of the development process for ADCs utilizing PEG4 linkers, from conjugation to in vitro characterization.
General Structure of a PEG4-Linked ADC
The fundamental architecture of an ADC consists of a monoclonal antibody, a cytotoxic payload, and a linker. The PEG4 linker serves as a flexible and hydrophilic spacer between the antibody and the payload.
Experimental Workflow for ADC Development
The development of a PEG4-linked ADC follows a systematic process, from initial conjugation to comprehensive characterization.
Step 1: ADC Conjugation Protocol
This protocol describes a common method for conjugating a drug-linker to an antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG4-linker-payload with an amine-reactive group (e.g., NHS ester)
-
Reaction buffer (e.g., 10X Reaction Buffer)
-
Quenching reagent (e.g., Tris or glycine)
-
Solvent for drug-linker (e.g., DMSO)
Procedure:
-
Antibody Preparation: Ensure the antibody is at an appropriate concentration and buffer exchanged into an amine-free buffer.[10]
-
Drug-Linker Preparation: Prepare a stock solution of the PEG4-linker-payload in an appropriate solvent like DMSO.
-
Conjugation Reaction:
-
Add the reaction buffer to the antibody solution.
-
Add the PEG4-linker-payload stock solution to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of the drug-linker over the antibody.[11]
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle agitation. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching: Add a quenching reagent to stop the reaction.
Step 2: ADC Purification Protocol
Purification is crucial to remove unconjugated drug-linkers and other reagents.[12] Size Exclusion Chromatography (SEC) is a commonly used method.[11]
Materials:
-
Crude ADC conjugation mixture
-
SEC column
-
HPLC system
-
Purification buffer (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the purification buffer.
-
Sample Loading: Load the crude ADC mixture onto the column.
-
Chromatographic Separation: Elute the ADC using the purification buffer. The larger ADC molecules will elute first, followed by smaller molecules like the unconjugated drug-linker.
-
Fraction Collection: Collect the fractions containing the purified ADC, monitoring the eluent at 280 nm.
-
Buffer Exchange: If necessary, buffer exchange the purified ADC into a suitable formulation buffer for storage.[11]
Step 3: Physicochemical Characterization
Characterization of the purified ADC is essential to determine critical quality attributes such as the drug-to-antibody ratio (DAR) and the extent of aggregation.[3]
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR.[7]
Materials:
-
Purified ADC
-
HIC column
-
HPLC system
-
Mobile Phase A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)[7]
-
Mobile Phase B (e.g., 25 mM Sodium Phosphate, pH 7.0)[7]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.[7]
-
Sample Injection: Inject the purified ADC onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the different ADC species.[7] Species with higher DARs are more hydrophobic and will elute later.[7]
-
Data Analysis: Integrate the peaks corresponding to different DAR species and calculate their relative abundance.
Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is also used to assess the level of aggregation in the purified ADC.
Procedure:
-
System Equilibration: Equilibrate an appropriate SEC column with a suitable mobile phase.
-
Sample Injection: Inject the purified ADC.
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments to determine the percentage of each.[7]
| Parameter | Method | Typical Expected Outcome with PEG4 Linker |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC | Controlled and reproducible distribution of drug-linker molecules per antibody. |
| Aggregation | SEC-HPLC | Reduced aggregation compared to ADCs with more hydrophobic linkers.[7] |
| Purity | SEC-HPLC, SDS-PAGE | High purity with minimal unconjugated antibody and free drug-linker. |
Step 4: In Vitro Efficacy and Safety Assessment
In vitro assays are crucial for the initial evaluation of an ADC's therapeutic potential and specificity.[13][14]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[15]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines[15]
-
Cell culture medium and supplements
-
Purified ADC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed both Ag+ and Ag- cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
| Cell Line | Expected IC50 (ADC with PEG4 Linker) | Rationale |
| Antigen-Positive (Ag+) | Low (nM range) | Specific killing of target cells. |
| Antigen-Negative (Ag-) | High (µM range or no effect) | Demonstrates target-dependent cytotoxicity.[15] |
Bystander Effect Assay
The bystander effect is the ability of an ADC to kill neighboring antigen-negative cells, which is important for treating heterogeneous tumors.[2][16]
-
Cell Seeding: Co-culture Ag+ and Ag- cells (the latter often expressing a fluorescent protein for identification) in the same well.[15][18]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Analysis: After incubation, analyze the viability of the Ag- cell population, for example, by flow cytometry or high-content imaging. A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[17]
Mechanism of ADC Action and Bystander Effect
The following diagram illustrates the process of ADC internalization, payload release, and the subsequent bystander effect.
Step 5: In Vivo Evaluation
Promising ADC candidates are further evaluated in animal models to assess their pharmacokinetic properties and anti-tumor efficacy.
Pharmacokinetic (PK) Study
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The inclusion of PEG linkers is known to improve the pharmacokinetic profiles of ADCs.[8][9]
Procedure Outline:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[19]
-
Sample Collection: Collect blood samples at various time points.[19]
-
Analysis: Use methods like ELISA to measure the concentration of the total antibody and intact ADC in the plasma over time.[19]
| PEG Linker Length | Effect on Half-Life | Clearance Rate | Rationale |
| No PEG | Shorter | Higher | Increased hydrophobicity can lead to faster clearance.[20] |
| Short (e.g., PEG4) | Moderate Increase | Slower | Provides a balance of improved stability and efficient tumor penetration.[7] |
| Long (e.g., PEG24) | Significant Increase | Slowest | Increased hydrodynamic volume slows renal clearance.[20] |
Conclusion
The development of ADCs with PEG4 linkers offers a promising strategy to enhance the therapeutic window of these targeted agents.[7] By improving hydrophilicity and stability, PEG4 linkers can help overcome challenges associated with hydrophobic payloads, leading to ADCs with more favorable physicochemical and pharmacokinetic properties.[1][7] A systematic approach to conjugation, purification, and characterization, as outlined in these protocols, is essential for the successful development of safe and effective ADC therapeutics.
References
- 1. purepeg.com [purepeg.com]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to install ADC - Linker? - Blog [shochem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for MS-PEG4-t-butyl Ester Reaction with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of maleimide-functionalized polyethylene glycol (PEG) linkers with thiol groups is a cornerstone of modern bioconjugation chemistry.[1] This Michael addition reaction is highly efficient and selective for cysteine residues under mild, physiological conditions, forming a stable thioether bond.[1][2] MS-PEG4-t-butyl ester is a heterobifunctional linker that combines the benefits of a thiol-reactive maleimide group, a hydrophilic 4-unit PEG spacer, and a protected carboxylic acid in the form of a t-butyl ester. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the t-butyl ester provides a latent carboxylic acid functionality that can be deprotected under acidic conditions for subsequent modifications.[3][4][5]
These characteristics make this compound a versatile tool in drug development, particularly for the construction of antibody-drug conjugates (ADCs), the PEGylation of proteins and peptides to improve their pharmacokinetic profiles, and the functionalization of nanoparticles for targeted drug delivery.[][][8] This document provides detailed application notes and protocols for the use of this compound in thiol-mediated bioconjugation.
Reaction Mechanism and Workflow
The conjugation of this compound to a thiol-containing molecule, such as a protein with a cysteine residue, proceeds via a Michael addition. The thiol group acts as a nucleophile, attacking the carbon-carbon double bond of the maleimide ring to form a stable thioether linkage.[1]
Caption: General reaction mechanism of this compound with a thiol group.
A typical experimental workflow involves the preparation of the thiol-containing molecule, the conjugation reaction itself, and subsequent purification and analysis of the conjugate.
Caption: A typical experimental workflow for bioconjugation using this compound.
Quantitative Data Summary
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following tables summarize key quantitative data derived from studies on similar maleimide-PEG linkers.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[1][9] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used for longer incubation times to control the reaction rate.[10][11] |
| Reaction Time | 30 minutes to overnight | Dependent on the reactivity of the thiol, temperature, and concentration of reactants.[2][11][12] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide-PEG linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically.[2][12][13][14] |
| Buffer | Phosphate, HEPES, or Borate buffers | Amine-free buffers are essential to avoid side reactions with the maleimide group at higher pH.[10][13] |
Table 2: Reported Conjugation Efficiencies for Maleimide-PEG Linkers
| Thiol-containing Molecule | Maleimide:Thiol Ratio | Reaction Conditions | Conjugation Efficiency (%) |
| cRGDfK (peptide) | 2:1 | 10 mM HEPES, pH 7.0, 30 min, RT | 84 ± 4 |
| 11A4 (nanobody) | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12 |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Protein
This protocol provides a general procedure for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 100 mM HEPES buffer with 5-10 mM EDTA, pH 7.0.[13][15]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification[10]
-
Quenching Reagent: Cysteine or 2-mercaptoethanol solution (freshly prepared)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[13]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[9][13] If using DTT, it must be removed by a desalting column prior to adding the maleimide reagent.[13]
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[13]
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol in a 2-fold molar excess over the initial amount of this compound. Incubate for 15-30 minutes.
-
-
Purification:
-
Analysis:
-
Determine the degree of labeling and purity of the conjugate using techniques such as HPLC, SDS-PAGE, and mass spectrometry.[16]
-
Protocol 2: Deprotection of the t-butyl Ester Group
The t-butyl ester can be removed under acidic conditions to reveal a free carboxylic acid, which can be used for subsequent conjugation reactions.
Materials:
-
Purified MS-PEG4-conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIPS)
Procedure:
-
Dissolution:
-
Dissolve the lyophilized conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIPS.
-
-
Incubation:
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.
-
-
Solvent Removal:
-
Remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
-
Purification:
-
Purify the deprotected conjugate by HPLC or dialysis to remove residual TFA and scavengers.
-
Application in Antibody-Drug Conjugate (ADC) Development
A key application of this compound is in the development of ADCs. In this context, the maleimide group is used to attach the linker to a cysteine residue on a monoclonal antibody. The t-butyl ester can be deprotected to allow for the attachment of a cytotoxic drug.
Caption: A simplified signaling pathway for an ADC utilizing a maleimide-PEG linker.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 4. Mal-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. confluore.com [confluore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. broadpharm.com [broadpharm.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of t-Butyl Esters in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are extensively utilized in drug delivery, bioconjugation, and proteomics. The incorporation of a t-butyl ester group within these linkers provides a robust protecting group for carboxylic acids, which can be selectively removed to enable subsequent conjugation or functionalization. This document provides detailed protocols and comparative data for the efficient deprotection of t-butyl esters in PEG linkers, a critical step in the synthesis of many advanced biopharmaceutical products.
The selective cleavage of the t-butyl ester is most commonly achieved under acidic conditions, which proceed via a mechanism involving the formation of a stable tert-butyl carbocation.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its effectiveness and the volatility of its byproducts.[1] However, alternative methods employing Lewis acids or thermal conditions offer milder options for substrates sensitive to strong acids.
Deprotection Methods and Comparative Data
A variety of methods are available for the deprotection of t-butyl esters on PEG linkers. The choice of method depends on the specific substrate, the presence of other acid-labile functional groups, and the desired scale of the reaction. The following table summarizes common deprotection protocols with their typical reaction conditions and reported yields.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Reported Yield (%) | Purity (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM), 0°C to room temperature | 1 - 5 hours | >95 | >95 | The most common and generally high-yielding method. Scavengers like triisopropylsilane (TIS) can be added to prevent side reactions.[2] |
| Lewis Acid Catalysis (ZnBr₂) | Zinc Bromide (ZnBr₂) in DCM, room temperature | 12 - 24 hours | 75 - 90 | >90 | A milder alternative to strong acids, suitable for some acid-sensitive substrates.[3][4] |
| Lewis Acid Catalysis (FeCl₃) | Iron(III) Chloride (FeCl₃) in DCM, room temperature | 1 - 2 hours | 80 - 95 | >90 | A rapid and efficient Lewis acid-catalyzed method.[5] |
| Thermal Deprotection | Protic solvent (e.g., water, alcohol), 120-240°C in a sealed vessel | 15 - 40 minutes | Good to high | Good to high | A reagent-free method suitable for continuous flow processes, but requires high temperatures.[6] |
Experimental Protocols
Protocol 1: Deprotection of t-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes the standard procedure for the removal of a t-butyl protecting group from a PEG linker using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
t-Butyl ester protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether, cold
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the t-butyl ester protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocation-mediated side reactions, add TIS to a final concentration of 2.5-5% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[2]
-
Work-up and Isolation:
-
Method A: Precipitation: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the majority of the DCM and excess TFA. Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG linker. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Method B: Aqueous Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
-
Purification (if necessary): The crude product can be further purified by silica gel chromatography or preparative HPLC.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the deprotection of a t-butyl ester from a PEG linker.
Caption: Experimental workflow for t-butyl ester deprotection.
Signaling Pathway of Deprotection
The acid-catalyzed deprotection of a t-butyl ester proceeds through a well-established pathway involving protonation of the ester carbonyl, followed by the elimination of isobutylene and the formation of the carboxylic acid.
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of MS-PEG4-t-butyl Ester in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
MS-PEG4-t-butyl ester is a versatile heterobifunctional linker increasingly utilized in cancer research, primarily in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and nanoparticle-based therapeutics. Its unique structure, featuring a methanesulfonyl (mesyl) group, a tetra-polyethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group, offers several advantages in the design and synthesis of complex bioconjugates.
The mesyl group serves as an efficient leaving group for nucleophilic substitution reactions, allowing for covalent attachment to targeting moieties like antibodies or other proteins. The hydrophilic PEG4 spacer is a critical component that enhances the overall properties of the resulting conjugate. It improves aqueous solubility, reduces aggregation, and can prolong the circulation half-life of the therapeutic agent by providing a steric shield that minimizes clearance by the reticuloendothelial system.[1][2] The t-butyl ester acts as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation to a payload molecule.
In the context of cancer therapy, this compound is a key building block for constructing linkers that connect a tumor-targeting agent to a potent cytotoxic payload.[3] The PEG4 moiety helps to overcome the challenges associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the ADC.[2] This leads to improved pharmacokinetic profiles and a potentially wider therapeutic window.[2]
Data Presentation
While specific quantitative data for ADCs using this compound is often proprietary, the following tables summarize the general effects and representative data observed with the incorporation of PEG linkers in antibody-drug conjugates.[4]
Table 1: General Impact of PEGylation on ADC Properties [2][5]
| Property | Effect of PEGylation | Rationale |
| Solubility | Increased | The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload. |
| Aggregation | Decreased | The PEG spacer provides steric hindrance, preventing intermolecular interactions. |
| Pharmacokinetics | Improved half-life | The hydrated PEG chain increases the hydrodynamic radius, reducing renal clearance. |
| Immunogenicity | Reduced | The PEG linker can mask potential epitopes on the payload or linker itself. |
| Drug-to-Antibody Ratio (DAR) | Higher achievable DARs | Improved solubility allows for the attachment of more hydrophobic drug molecules. |
Table 2: Representative In Vivo Efficacy of a Miniaturized ADC with and without a PEG Linker [6]
This table presents data from a study on a HER2-targeting affibody-MMAE conjugate, demonstrating the impact of a PEG linker on therapeutic efficacy.
| Conjugate | Half-life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) | Tumor Growth Inhibition in NCI-N87 Xenograft Model |
| ZHER2-SMCC-MMAE (No PEG) | 1.0 | 1.0 | Moderate |
| ZHER2-PEG4K-MMAE | 2.5 | 4.5 | Improved |
| ZHER2-PEG10K-MMAE | 11.2 | 22.0 | Significant |
Note: The data in Table 2 is for longer PEG chains (4k and 10k Da) but illustrates the principle of how PEGylation, including with shorter linkers like PEG4, can enhance the therapeutic potential of drug conjugates despite a reduction in in vitro cytotoxicity.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of an antibody-drug conjugate.
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the reaction of the mesyl group of the linker with primary amines (e.g., lysine residues) on a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction tubes
-
Desalting columns
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the average number of linkers per antibody by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.
Protocol 2: Deprotection of the t-butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the terminal carboxylic acid.
Materials:
-
Antibody-PEG4-t-butyl ester conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ice bath
Procedure:
-
Reaction Setup: Prepare a solution of 50% TFA in DCM and cool it in an ice bath.
-
Deprotection: Add the cooled TFA/DCM solution to the lyophilized or concentrated antibody-PEG4-t-butyl ester conjugate.
-
Incubation: Stir the reaction mixture at room temperature for 2-5 hours.
-
Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or by vacuum centrifugation.
-
Purification and Buffer Exchange: Re-dissolve the resulting antibody-PEG4-acid in a suitable buffer and immediately purify using a desalting column to remove residual TFA and exchange into a buffer suitable for the next conjugation step (e.g., MES buffer, pH 6.0).
Protocol 3: Payload Conjugation via Amide Bond Formation
This protocol describes the conjugation of an amine-containing payload (e.g., MMAE with a Val-Cit-PAB linker) to the deprotected carboxylic acid on the antibody-linker conjugate.
Materials:
-
Antibody-PEG4-acid conjugate
-
Amine-containing payload (e.g., Val-Cit-PAB-MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the antibody-PEG4-acid in the reaction buffer. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Payload Conjugation: a. Dissolve the amine-containing payload in DMSO. b. Add a 5- to 10-fold molar excess of the dissolved payload to the activated antibody solution. c. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.
-
Purification: Purify the final ADC using size-exclusion chromatography or tangential flow filtration to remove unreacted payload, EDC, NHS, and other small molecules.
-
Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[4] b. Purity and Aggregation: Assess the purity and extent of aggregation using Size Exclusion Chromatography (SEC).[4] c. In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a target cancer cell line.
Visualizations
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: General mechanism of action for an ADC utilizing a cleavable linker and an MMAE payload.
Caption: Simplified signaling pathway for apoptosis induced by the MMAE payload.
References
Application Notes and Protocols for Synthesizing Novel PROTACs Using a PEG4 t-Butyl Ester Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel PROTACs utilizing a polyethylene glycol 4 (PEG4) t-butyl ester linker. The PEG linker offers advantages such as increased solubility and optimized ternary complex formation.[3][4] These protocols are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][6] This event-driven, catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][7]
The choice of linker is critical for PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8] PEG linkers are commonly used due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[3][4] The PEG4 t-butyl ester linker, specifically, provides a versatile building block for PROTAC synthesis.
Signaling Pathway and Mechanism of Action
PROTACs function by coopting the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to a target protein (Protein of Interest - POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can participate in further degradation cycles.[1]
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Protocol 1: Synthesis of a Novel PROTAC Using a PEG4 t-Butyl Ester Linker
This protocol outlines a general two-step synthetic route for a novel PROTAC. It assumes the availability of a POI ligand with a reactive handle (e.g., a carboxylic acid) and an E3 ligase ligand with a reactive handle (e.g., an amine). The PEG4 t-butyl ester linker will be coupled to the POI ligand first, followed by deprotection and coupling to the E3 ligase ligand.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand (e.g., a derivative of Thalidomide or VHL ligand) with an amine functional group
-
Bromo-PEG4-t-butyl ester
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Step 1: Coupling of POI Ligand with PEG4 t-Butyl Ester Linker
-
Dissolve the POI ligand (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq).
-
Add Bromo-PEG4-t-butyl ester (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-PEG4-t-butyl ester intermediate.
Step 2: Deprotection and Coupling with E3 Ligase Ligand
-
Dissolve the POI-PEG4-t-butyl ester intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the resulting crude carboxylic acid in DMF.
-
Add the E3 ligase ligand with an amine handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Caption: PROTAC Synthesis Workflow.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[9][10]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the POI.[11][12]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC, vehicle control, and proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (containing deubiquitinase inhibitors)
-
Protein A/G agarose beads
-
Primary antibody against the POI for immunoprecipitation
-
Primary antibody against ubiquitin for Western blotting
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., DC₉₀) and a vehicle control.
-
In a separate group, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells and pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-POI antibody overnight at 4°C to form immune complexes.
-
Add Protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively with wash buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.
-
A smear or ladder of high molecular weight bands in the PROTAC-treated and proteasome inhibitor co-treated samples indicates ubiquitination of the POI.
-
Data Presentation
Table 1: Synthesis and Characterization of Novel PROTACs
| PROTAC ID | POI Ligand | E3 Ligase Ligand | Linker | Yield (%) | Purity (HPLC, %) | MW (Expected) | MW (Found, LC-MS) |
| NP-001 | Ligand-A | Thalidomide | PEG4 t-butyl ester derived | 35 | >98 | 985.2 | 985.3 [M+H]⁺ |
| NP-002 | Ligand-B | VHL Ligand | PEG4 t-butyl ester derived | 42 | >99 | 1052.4 | 1052.5 [M+H]⁺ |
Table 2: In Vitro Degradation Profile of Novel PROTACs
| PROTAC ID | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| NP-001 | Protein-X | Cell Line-A | 25 | 92 |
| NP-002 | Protein-Y | Cell Line-B | 15 | 95 |
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and evaluation of novel PROTACs utilizing a PEG4 t-butyl ester linker. The successful synthesis and characterization of these molecules, followed by robust in-cell assays, are critical steps in the development of new targeted protein degradation therapies. These methodologies provide a solid foundation for researchers to design, create, and validate the next generation of PROTAC-based therapeutics.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Maleimide-PEG4-t-butyl Ester for Cysteine-Specific Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maleimide-PEG4-t-butyl ester is a heterobifunctional crosslinker designed for the precise, covalent modification of biomolecules through cysteine-specific conjugation. This reagent is composed of three key functional parts: a maleimide group for selective reaction with sulfhydryl (thiol) groups, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxyl group.[1][2]
The maleimide moiety enables highly efficient and specific labeling of cysteine residues in proteins, peptides, and other thiol-containing molecules under mild physiological conditions.[][4] The PEG4 spacer enhances the aqueous solubility of the reagent and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[1][2] The t-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent, orthogonal conjugation to other molecules, such as amine-containing drugs or probes.[1][2] This makes the reagent particularly valuable in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs).[5][6]
Physicochemical Properties and Reaction Conditions
The properties of the linker and the recommended conditions for the conjugation reaction are critical for successful and reproducible results.
| Parameter | Value / Recommendation | Source |
| Chemical Name | tert-butyl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate | [1] |
| Molecular Formula | C22H36N2O9 | [1] |
| Molecular Weight | 472.54 g/mol | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
| Reaction pH | 6.5 - 7.5 | [][4][6] |
| Reaction Temperature | Room Temperature (1-2 hours) or 2-8°C (overnight) | |
| Reagent Molar Excess | 5-20 fold molar excess over thiol | [7] |
| Reagent Storage | -20°C for long-term (months to years); 0-4°C for short-term (days to weeks). Store in a dry, dark place. | [1] |
Principle of Cysteine-Specific Conjugation
The primary mechanism of action involves the specific and efficient reaction between the maleimide group of the linker and the sulfhydryl group of a cysteine residue on a target protein. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions to form a stable thioether bond.[6][8] The stability of this bond is crucial for applications like ADCs, ensuring the payload remains attached to the antibody in circulation.[4] However, it is noted in the literature that the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, particularly in plasma, which is a consideration for in vivo applications.[8][9]
The structure of the linker itself provides its dual functionality. The maleimide group serves as the protein-reactive anchor, while the protected carboxyl group at the other end remains inert until chemically deprotected.
Experimental Protocols
The following protocols provide a general framework for the conjugation of Maleimide-PEG4-t-butyl ester to a cysteine-containing protein, such as a monoclonal antibody, for the purpose of creating an ADC or other protein conjugate.
Protocol 1: Cysteine-Specific Conjugation to an Antibody
This protocol involves the reduction of native interchain disulfide bonds in an antibody to generate free thiols, followed by conjugation with the maleimide linker.
References
- 1. medkoo.com [medkoo.com]
- 2. Mal-Amido-PEG4-t-butyl ester, 1415800-35-9 | BroadPharm [broadpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. Mal-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in PROTAC synthesis with MS-PEG4-t-butyl ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on challenges related to the use of MS-PEG4-t-butyl ester linkers.
Frequently Asked Questions (FAQs)
Q1: My PROTAC synthesis using this compound resulted in a very low yield. What are the potential causes?
A low yield in PROTAC synthesis can stem from several factors. Key areas to investigate include the integrity of your starting materials, the efficiency of the coupling reactions, and losses during purification. For the initial nucleophilic substitution step with this compound, incomplete reaction or side reactions involving the mesyl group can be a primary cause. Subsequent steps, such as the deprotection of the t-butyl ester and the final amide coupling, can also contribute to yield loss. Finally, the purification of often polar and high-molecular-weight PROTACs can be challenging, leading to poor recovery.[1]
Q2: I suspect the initial reaction between my nucleophile (amine/thiol/phenol) and this compound is inefficient. How can I troubleshoot this?
To troubleshoot an inefficient nucleophilic substitution, consider the following:
-
Reagent Quality: Ensure your this compound is of high purity and has been stored under appropriate conditions (typically -20°C) to prevent degradation. Likewise, confirm the purity and reactivity of your nucleophile-containing ligand.
-
Reaction Conditions: This reaction typically requires a non-nucleophilic base to deprotonate the nucleophile. Ensure you are using an appropriate base (e.g., triethylamine, DIPEA) and an adequate amount (typically 2-3 equivalents). The reaction should be performed in an anhydrous polar aprotic solvent like DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Track the reaction progress using LC-MS to determine if the starting material is being consumed and the desired product is being formed. If the reaction stalls, a slight increase in temperature might be beneficial, but be cautious of potential side reactions.
Q3: What are common side reactions when using a mesylated PEG linker?
The mesyl group is a good leaving group, but this reactivity can also lead to side reactions. A common side reaction is the formation of the corresponding alkyl chloride if the reaction is performed in a chlorinated solvent like dichloromethane (DCM) in the presence of a base, especially with prolonged reaction times or elevated temperatures. Another possibility, particularly with thiol-containing linkers, is oxidation to form disulfide bonds if the reaction is not performed under strictly inert conditions.[1]
Q4: My LC-MS analysis shows the formation of the desired product, but the isolated yield after purification is still low. What could be the issue?
Low isolated yield despite good conversion often points to challenges during work-up and purification. PEGylated PROTACs can be highly polar and may adhere strongly to silica gel, leading to poor recovery during column chromatography.[1]
-
Purification Method: Reverse-phase preparative HPLC (RP-HPLC) is the standard and most effective method for purifying PROTACs.[1][2]
-
Work-up Procedure: During aqueous work-up, the polar nature of the PEG linker might lead to the product partitioning into the aqueous layer. Minimize aqueous washes or perform a back-extraction of the aqueous layer with a suitable organic solvent.
-
Product Stability: The final PROTAC molecule might have stability issues. It's important to handle the purified product appropriately, which may include storing it at low temperatures and protecting it from light.
Q5: Are there any specific challenges associated with the deprotection of the t-butyl ester in my PROTAC intermediate?
The t-butyl ester is typically deprotected under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] While generally a high-yielding reaction, potential issues include:
-
Incomplete Deprotection: Ensure a sufficient excess of TFA is used and allow the reaction to proceed for an adequate amount of time (typically monitored by LC-MS).
-
Side Reactions: The carbocation generated during deprotection can potentially react with sensitive functional groups on your molecule. The use of scavengers can mitigate this.[4]
-
Work-up: Complete removal of TFA is crucial before the subsequent coupling step, as residual acid will neutralize the amine and prevent the amide bond formation. This is typically achieved by co-evaporation with a suitable solvent or by lyophilization.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution with this compound
This guide will help you troubleshoot low yields in the first step of your PROTAC synthesis, the reaction of a nucleophile (amine, thiol, or phenol) with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in PROTAC synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key steps in PROTAC synthesis involving this compound.
Table 1: Nucleophilic Substitution with this compound
| Parameter | Recommended Condition | Expected Outcome/Yield |
| Nucleophile:Linker Ratio | 1 : 1.1-1.5 | >95% conversion by LC-MS |
| Base (e.g., DIPEA, TEA) | 2-3 equivalents | - |
| Solvent | Anhydrous DMF or DCM | - |
| Temperature | 0°C to Room Temperature | - |
| Reaction Time | 2-16 hours | - |
| Typical Isolated Yield | 60-90% | - |
Table 2: Deprotection of t-butyl ester
| Parameter | Recommended Condition | Expected Outcome/Yield |
| Reagent | Trifluoroacetic Acid (TFA) | >95% conversion by LC-MS |
| TFA:Substrate Ratio | 20-50% (v/v) in DCM | - |
| Solvent | Dichloromethane (DCM) | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1-4 hours | - |
| Typical Isolated Yield | >90% (often used crude) | - |
Experimental Protocols
Protocol 1: Synthesis of Ligand-PEG4-t-butyl ester Intermediate
This protocol describes the reaction of an amine-containing ligand with this compound.
-
Preparation:
-
Dry all glassware in an oven and cool under a stream of nitrogen or argon.
-
Ensure all solvents (e.g., DMF, DCM) are anhydrous.
-
Weigh the amine-containing ligand (1.0 eq) and this compound (1.2 eq) into separate flame-dried round-bottom flasks.
-
-
Reaction Setup:
-
Dissolve the amine-containing ligand in anhydrous DMF under an inert atmosphere.
-
Add diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the this compound in anhydrous DMF.
-
Slowly add the this compound solution to the ligand solution via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative RP-HPLC to obtain the desired Ligand-PEG4-t-butyl ester intermediate.
-
Protocol 2: Deprotection of the t-butyl ester
-
Preparation:
-
Dissolve the Ligand-PEG4-t-butyl ester intermediate in dichloromethane (DCM).
-
-
Reaction:
-
Add trifluoroacetic acid (TFA) (20-50% v/v) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate the residue with toluene or another suitable solvent (3 times) to ensure complete removal of residual TFA.
-
The resulting crude carboxylic acid is often used in the next step without further purification.
-
Mandatory Visualization
PROTAC Synthesis Pathway
Caption: General synthetic pathway for a PROTAC using a mesylated linker.
References
Technical Support Center: Navigating the Hook Effect in PROTAC Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, instead of the typical sigmoidal curve seen with traditional inhibitors.[1][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[2][3][5] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6] However, when the PROTAC concentration is excessively high, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[2][5]
Q3: What are the consequences of the hook effect for my research?
Q4: At what concentrations does the hook effect typically become apparent?
A4: The concentration at which the hook effect manifests can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[6] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., Co-Immunoprecipitation, Surface Plasmon Resonance) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.[1]
-
Problem 2: My PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Observation |
| 0.1 | 10% | Basal degradation |
| 1 | 40% | Increasing degradation |
| 10 | 85% | Near Dmax |
| 100 | 95% (Dmax) | Optimal Degradation |
| 1000 | 60% | Onset of Hook Effect |
| 10000 | 25% | Pronounced Hook Effect |
This table presents hypothetical data to illustrate a typical hook effect curve. Actual values will vary depending on the specific experimental system.[1]
Table 2: Comparison of Degradation Parameters for Well-Characterized PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Hook Effect Observation |
| MZ1 | BRD4 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | Known to exhibit a hook effect at higher concentrations.[2][7] |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | < 1 nM | >90% degradation | Potent degradation observed at low nM concentrations.[8] |
Mandatory Visualization
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Workflow for Investigating the Hook Effect.
Caption: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[1]
-
Include a vehicle-only control (e.g., DMSO).[1]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[3]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of PROTAC or vehicle. To better capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein).
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot and probe for the presence of the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated) to confirm the formation of the ternary complex.
-
Protocol 3: Biophysical Characterization of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (KDbinary).
-
-
Ternary Interaction Analysis:
-
Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a series of PROTAC concentrations.
-
Inject these mixtures over the E3 ligase surface to measure the ternary binding affinity (KDternary).
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary and ternary dissociation constants: α = KDbinary / KDternary.[4][6]
-
An α value greater than 1 indicates positive cooperativity, suggesting that the formation of the ternary complex is favored over the binary complexes, which can help mitigate the hook effect.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRO-TAC Linker Length
Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) linker optimization. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a critical component that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] It is not merely a spacer; it plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] The linker's length, composition, and flexibility dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical parameter for PROTAC efficacy.[6]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[6][7][8]
-
Too long: A linker that is too long might lead to an unstable or non-productive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitination.[6][7][8]
-
Optimal length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient target degradation.[9] This optimal length is highly dependent on the specific POI and E3 ligase pair.[1][6]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6][7][10] This occurs because excessive PROTAC molecules lead to the formation of non-productive binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex.[7][10] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex over the binary ones and can mitigate the hook effect.[6][7] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[7]
Q4: Besides length, what other linker properties are important?
A4: Other important linker properties include:
-
Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability.[2][5] For instance, polyethylene glycol (PEG) linkers can improve solubility, while alkyl chains provide more rigidity.[3][5]
-
Flexibility/Rigidity: Linker flexibility influences the stability of the ternary complex.[] While flexible linkers (like PEG or alkyl chains) are common, rigid linkers (containing rings like piperazine or piperidine) can pre-organize the PROTAC, potentially improving ternary complex stability and efficacy.[2][4][]
-
Attachment Points: The points where the linker connects to the two ligands are crucial for achieving a productive orientation of the POI and E3 ligase within the ternary complex.[2][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PROTAC linker optimization experiments.
| Problem | Potential Linker-Related Cause | Troubleshooting & Optimization Steps |
| Good binary binding, but no target degradation. | 1. Suboptimal Linker Length: The linker may be too short (causing steric clash) or too long (preventing effective ubiquitination).[6][7] | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., adding or removing PEG or alkyl units) to identify the optimal length.[1][6] |
| 2. Unfavorable Ternary Complex Conformation: The linker may orient the proteins in a way that lysine residues on the target are not accessible for ubiquitination.[7] | - Redesign the linker to alter the relative orientation of the two proteins.[6]- Change the attachment point of the linker on one or both ligands.[8] | |
| 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[7][12] | - Modify the linker to improve its properties. For example, incorporate PEG units to increase hydrophilicity and solubility.[3][6]- Assess cell permeability using assays like PAMPA.[12] | |
| Degradation efficiency decreases at high concentrations (Hook Effect). | Suboptimal Linker Design: The linker does not sufficiently promote positive cooperativity in the ternary complex, leading to the accumulation of binary complexes at high concentrations.[6] | - Enhance ternary complex stability by designing linkers that create favorable protein-protein interactions.[7]- Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[7] |
| Inconsistent degradation results between experiments. | PROTAC Instability: The linker itself might be metabolically labile or unstable in the cell culture medium. | - Assess the chemical stability of your PROTAC in relevant media over the time course of your experiment using LC-MS.[10]- Consider linker compositions with higher metabolic stability, such as those incorporating triazoles or other rigid structures.[4] |
| Off-target protein degradation is observed. | Linker-Induced Off-Target Complex Formation: The linker may allow for the formation of ternary complexes with proteins other than the intended target. | - Systematically vary the linker length and composition; sometimes a shorter, more constrained linker can improve selectivity.[10][13]- Consider changing the E3 ligase recruited, as this will alter the potential for off-target interactions.[10] |
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs (VHL-recruiting)
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
| Data suggests a 16-atom linker is optimal for ERα degradation in this series.[14] |
Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
| A 21-atom linker demonstrated the highest potency for TBK1 degradation.[1][14] |
Key Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[15]
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat with a range of PROTAC concentrations (typically from low nM to high µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[15]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control to calculate the percentage of remaining protein relative to the vehicle control.[15] From this data, calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[15]
Protocol 2: Ternary Complex Formation Assay (SPR)
Surface Plasmon Resonance (SPR) can be used to measure the kinetics and affinity of ternary complex formation, providing insights into cooperativity.[16][]
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto an SPR sensor chip.[16]
-
Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Prepare a solution containing a fixed, near-saturating concentration of the target protein (POI).[16]
-
Co-injection: Inject serial dilutions of the PROTAC, pre-incubated with the fixed concentration of the POI, over the E3 ligase surface.
-
Data Analysis: The binding response will be higher in the presence of the POI if a ternary complex is formed. Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex.
-
Cooperativity Calculation: Cooperativity (alpha) is calculated as the ratio of the binary binding affinity of the PROTAC for the E3 ligase to its apparent affinity in the presence of the POI. An alpha value > 1 indicates positive cooperativity.[16]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for linker optimization.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: MS-PEG4-t-butyl Ester Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of MS-PEG4-t-butyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the deprotection of this compound?
The deprotection of this compound is a chemical reaction that removes the tert-butyl protecting group from the ester moiety. This process yields the corresponding carboxylic acid, which can then be used for subsequent bioconjugation reactions, such as amide bond formation with primary amines on proteins, peptides, or other molecules.
Q2: What is the most common method for deprotecting this compound?
The most common method for deprotecting tert-butyl esters is acidolysis, typically using trifluoroacetic acid (TFA). The reaction is usually performed in a solution of TFA, often mixed with a co-solvent like dichloromethane (DCM).[1][2]
Q3: What are the main side products I should be aware of during the deprotection reaction?
The primary source of side products is the formation of a reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group.[3] This carbocation can alkylate any nucleophilic species present in the reaction mixture. Another potential side reaction is the hydrolysis or aminolysis of the methyl-succinimidyl (MS) ester group.
Q4: Is the PEG chain stable under the acidic conditions of deprotection?
Polyethylene glycol (PEG) chains are generally stable to the acidic conditions used for tert-butyl ester deprotection, such as treatment with TFA.[4][5] However, prolonged exposure to very strong acids or high temperatures could potentially lead to degradation.
Q5: How can I monitor the progress of the deprotection reaction?
The progress of the reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[2][6] By comparing the analytical profile of the reaction mixture to that of the starting material, you can determine when the deprotection is complete.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient reaction time or inadequate amount of TFA. | Increase the reaction time and/or the concentration of TFA. Monitor the reaction progress by LC-MS or TLC until the starting material is no longer observed. |
| Steric hindrance around the ester group. | Consider using a stronger acid or a different deprotection method, though this may increase the risk of side reactions. | |
| Observation of Unexpected Peaks in HPLC/LC-MS | Alkylation by tert-butyl cation: The generated tert-butyl cation has reacted with nucleophiles in your sample or solvent.[7][8][9] | Add a carbocation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, or thioanisole.[10][11] |
| Hydrolysis of the MS-ester: The succinimidyl ester is sensitive to water and can hydrolyze to the corresponding carboxylic acid and N-hydroxysuccinimide.[12] | Ensure anhydrous reaction conditions by using dry solvents and reagents. | |
| Ring-opening of the succinimide: Nucleophiles (e.g., primary amines) can attack the succinimide ring, leading to a ring-opened adduct.[13] | This is less common in the absence of strong nucleophiles but can be minimized by keeping the reaction temperature low and the reaction time as short as possible. | |
| Low Yield of Desired Product | In addition to the causes of unexpected peaks, product loss can occur during work-up and purification. | Optimize the purification method. Precipitation in cold diethyl ether is a common method for isolating the deprotected product. |
| The desired product may be unstable under the reaction or work-up conditions. | Minimize the reaction time and perform the work-up at a low temperature. |
Quantitative Data on Side Product Formation
Obtaining precise quantitative data for side product formation is highly dependent on the specific reaction conditions and the presence of other nucleophilic species. However, the following table provides a general overview of the expected trends.
| Side Product | Formation Condition | Typical Yield Range (without scavengers) | Mitigation Strategy |
| tert-Butylated Adducts | Presence of nucleophiles (e.g., trace water, other functional groups on the molecule). | Can be significant (>10%) depending on the nucleophile's reactivity and concentration. | Use of scavengers (e.g., TIS, water).[7][11] |
| Hydrolyzed MS-Ester | Presence of water in the reaction mixture. | Variable, can be high if conditions are not anhydrous.[12] | Use of anhydrous solvents and reagents. |
| Succinimide Ring-Opened Product | Presence of strong nucleophiles. | Generally low in the absence of added nucleophiles. | Avoid the presence of strong nucleophiles during deprotection. |
Experimental Protocols
Standard Protocol for Deprotection of this compound
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, such as triisopropylsilane (TIS) or water.
-
Cold diethyl ether
-
Nitrogen or Argon gas
-
Round bottom flask and magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.
-
If using a scavenger, add it to the solution. A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[11] If not using a pre-mixed cocktail, TIS can be added to 1-5% (v/v).
-
Cool the solution in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 10 mL of DCM, add 10 mL of TFA.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.[1]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and TFA.
-
Precipitate the product by adding the concentrated residue to a flask of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid product with cold diethyl ether to remove any remaining impurities.
-
Dry the final product under vacuum.
Visualizations
Caption: Deprotection of this compound using TFA.
Caption: Potential side reactions during deprotection.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the purification of PEGylated PROTACs?
A1: The PEGylation reaction mixture is often complex and can contain a variety of impurities that need to be removed. Common impurities include:
-
Unreacted PROTAC: The starting small molecule PROTAC that has not been conjugated to a PEG linker.
-
Excess PEGylating Reagent: Unreacted PEG molecules of varying lengths.
-
Reaction Byproducts: Side products from the conjugation chemistry, such as those resulting from nucleophilic acyl substitution in pomalidomide-PEG based PROTACs.
-
Multi-PEGylated Species: PROTACs with more than one PEG chain attached.
-
Positional Isomers: PROTACs where the PEG chain is attached at different sites on the molecule.
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs presents several significant hurdles. PROTACs themselves are often large, complex molecules with challenging physicochemical properties like high molecular weight and hydrophobicity. The addition of a polyethylene glycol (PEG) chain, while beneficial for solubility and stability, further complicates purification. PEG is a neutral, hydrophilic, and flexible polymer, which can mask the inherent properties of the PROTAC molecule. This "charge shielding" effect and the overall increase in hydrodynamic size can make it difficult to separate the desired PEGylated PROTAC from unreacted starting materials, particularly other PEGylated species, using traditional chromatographic techniques.
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is typically necessary for the successful purification of PEGylated PROTACs. The most effective techniques, often used in combination, include:
-
Size Exclusion Chromatography (SEC): This is often the initial step to separate the larger PEGylated PROTAC from smaller molecules like unreacted PROTAC and excess PEG reagent.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The charge-shielding effect of the PEG chain can be exploited to separate PEGylated species from the unreacted PROTAC and even to resolve positional isomers with different charge distributions.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity. It is very effective for removing unreacted PROTAC and for separating different PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses less harsh, non-denaturing conditions compared to RP-HPLC, which can be beneficial for maintaining the integrity of the PROTAC.
Q4: How can I characterize my purified PEGylated PROTAC to confirm its identity and purity?
A4: A combination of analytical techniques is crucial for the comprehensive characterization of your purified PEGylated PROTAC. These include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the PEGylated PROTAC and determine the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques like SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and assess any conformational changes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your PEGylated PROTAC in a question-and-answer format.
Problem: Low Yield of Purified PEGylated PROTAC
-
Possible Cause: Incomplete PEGylation reaction.
-
Recommended Solution: Optimize the reaction conditions, including the stoichiometry of reactants, reaction time, temperature, and pH.
-
-
Possible Cause: Loss of product during purification steps.
-
Recommended Solution: Review each purification step to identify potential sources of loss. Consider using a different chromatography resin or optimizing elution conditions. For SEC, ensure the column is properly calibrated for the size of your PEGylated PROTAC.
-
-
Possible Cause: Product precipitation on the column.
-
Recommended Solution: Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.
-
Problem: Presence of Unreacted PROTAC in the Final Product
-
Possible Cause: Inefficient PEGylation reaction.
-
Recommended Solution: Increase the molar excess of the PEGylating reagent during the reaction.
-
-
Possible Cause: Co-elution with the PEGylated product.
-
Recommended Solution: Optimize the gradient in RP-HPLC or IEX to improve resolution. Consider using a different stationary phase (e.g., a column with a different chemistry or smaller particle size).
-
Problem: Product Heterogeneity (Multiple Peaks in Chromatogram)
-
Possible Cause: Presence of different PEGylated species (e.g., mono-, di-PEGylated).
-
Recommended Solution: Utilize IEX to separate based on the degree of PEGylation, as each additional PEG chain will further shield the molecule's charge.
-
-
Possible Cause: Presence of positional isomers.
-
Recommended Solution: High-resolution techniques like analytical scale RP-HPLC or IEX may be required to separate positional isomers. Capillary electrophoresis is another powerful technique for this purpose.
-
Problem: Product Aggregation
-
Possible Cause: Hydrophobic interactions between PEGylated PROTAC molecules.
-
Recommended Solution: Add excipients like arginine to the buffers to reduce protein-protein interactions. Optimize buffer pH and ionic strength.
-
-
Possible Cause: Denaturation during purification.
-
Recommended Solution: Use less harsh purification techniques like HIC instead of RP-HPLC. Perform purification at a lower temperature to maintain protein stability.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size) | Removal of unreacted PEG and small molecule impurities | Gentle, non-denaturing conditions | Limited resolution for species of similar size, cannot separate positional isomers |
| Ion Exchange Chromatography (IEX) | Separation based on net charge | Separation of species with different degrees of PEGylation, potential to separate some positional isomers | High capacity, can be highly selective | "Charge shielding" by PEG can reduce effectiveness, requires optimization of pH and salt gradient |
| Reverse Phase HPLC (RP-HPLC) | Separation based on hydrophobicity | High-resolution separation of unreacted PROTAC, different PEGylated species, and positional isomers | High resolving power, well-established technique | Can be denaturing due to organic solvents and acidic pH |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Alternative to RP-HPLC for sensitive molecules | Milder, non-denaturing conditions | May offer lower resolution compared to RP-HPLC |
Experimental Protocols
Protocol 1: General Purification Workflow for PEGylated PROTACs
This protocol outlines a general multi-step approach. Specific conditions for each step will need to be optimized for your particular molecule.
-
Initial Capture/Cleanup (Optional):
-
Objective: To remove significant amounts of small molecule impurities from the crude reaction mixture.
-
Method: Solid-Phase Extraction (SPE).
-
-
Size Exclusion Chromatography (SEC):
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.
-
Column: Choose a column with a suitable pore size for the molecular weight of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Collect fractions and analyze for the presence of the desired product.
-
-
-
Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC based on charge, removing unreacted PROTAC and separating species with different degrees of PEGylation.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the SEC-purified sample onto the column.
-
-
Technical Support Center: Impact of PEG Linker Rigidity on Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols concerning the impact of Polyethylene Glycol (PEG) linker rigidity on the formation and stability of ternary complexes, primarily in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), bringing the POI and the E3 ligase into proximity for efficient ubiquitination and subsequent degradation by the proteasome.[3][4]
Q2: How does linker flexibility, specifically with PEG linkers, impact ternary complex formation?
Flexible linkers, such as those based on PEG, allow the PROTAC to adopt multiple conformations. This conformational adaptability can increase the probability of forming a productive ternary complex by enabling the POI and E3 ligase to find an optimal orientation for interaction.[4] However, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[2]
Q3: What are the advantages of using a rigid linker over a flexible PEG linker?
Rigid linkers, which often incorporate cyclic structures (e.g., piperazine, aromatic rings), can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation.[5][6] This can reduce the entropic cost of binding and potentially lead to more stable ternary complexes and higher cooperativity.[7] Additionally, rigid linkers may offer improved metabolic stability and cell permeability compared to some flexible linkers.[4]
Q4: What is "cooperativity" in the context of ternary complex formation, and how is it affected by the linker?
Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.[8][9] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[8][10]
-
Positive cooperativity (α > 1): The formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex. This is often due to favorable protein-protein interactions.
-
Negative cooperativity (α < 1): The formation of the binary complex hinders the binding of the second protein, resulting in a less stable ternary complex. The linker's rigidity and length play a critical role in dictating the relative orientation of the two proteins, thereby influencing these protein-protein interactions and modulating cooperativity.[7]
Q5: Can a PROTAC with high binary binding affinity for both the target and the E3 ligase still be an ineffective degrader?
Yes, high binary affinity does not guarantee efficient degradation. The ultimate efficacy of a PROTAC depends on the formation of a productive ternary complex that allows for efficient ubiquitination of the target protein. A linker that is too rigid or has an inappropriate length may lead to a ternary complex geometry where the lysine residues on the target protein are not accessible to the E2-conjugating enzyme, thus preventing ubiquitination and degradation.[11]
Troubleshooting Guides
Issue 1: Poor or no target degradation despite confirmed binary binding of the PROTAC to both the target protein and the E3 ligase.
| Possible Cause | Troubleshooting Steps |
| Unproductive Ternary Complex Geometry | A rigid linker may lock the PROTAC in a conformation that, while allowing for ternary complex formation, is not suitable for ubiquitination. The distance or orientation between the E3 ligase's active site and the target's surface lysines may be suboptimal. Solution: Synthesize a new set of PROTACs with linkers of varying lengths and flexibility. Consider incorporating a more flexible linker (e.g., a short PEG chain) to allow for more conformational sampling. |
| Negative Cooperativity | The binding of one protein partner may sterically or allosterically hinder the binding of the second, leading to a low concentration of the ternary complex. Solution: Use biophysical assays like SPR or ITC to measure the cooperativity factor (α). If negative cooperativity is observed, redesign the linker to alter the exit vectors of the ligands or change the linker's rigidity. |
| Poor Cell Permeability | The overall physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target. Rigid linkers can sometimes improve permeability over long, flexible PEG linkers. Solution: Perform cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm intracellular target binding. If permeability is low, consider modifying the linker to be more hydrophobic or incorporating features that facilitate cell entry. |
Issue 2: A "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, forming binary complexes (PROTAC-POI and PROTAC-E3) that cannot lead to degradation and reduce the concentration of the productive ternary complex. Solution: This is an inherent property of the three-body system. The focus should be on optimizing the PROTAC to be potent at lower concentrations. A linker that promotes high positive cooperativity can help mitigate the hook effect by favoring the formation of the ternary complex even at higher concentrations. |
Data Presentation: Impact of Linker Rigidity and Length
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Comparative Efficacy of PROTACs with Different Linker Types
| PROTAC System (Target-E3 Ligase) | Linker Type | Binary KD (nM) (to Target) | Ternary KD (nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Reference |
| SMARCA2-VHL | Rigid (Phenyl) | 28 | 1.1 | 26 | 2.9 | >95 | [7] |
| SMARCA2-VHL | Flexible (PEG-like) | 18 | 5.6 | 3.2 | 160 | ~70 | [7] |
| BRD4BD2-VHL | Flexible (PEG) | 180 | 8.2 | 22 | 18 | >90 | [9] |
| BTK-CRBN | Flexible (4xPEG) | - | - | <1 (Negative) | 1-40 | >90 | [2] |
Note: Data is compiled from different studies and experimental conditions may vary. These values should be used for comparative understanding.
Table 2: Impact of PEG Linker Length on Degradation Potency
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 9 | >10,000 | ~50 | [3] |
| ERα | 12 | ~5,000 | ~75 | [3] |
| ERα | 16 | ~1,000 | ~95 | [3] |
| ERα | 19 | ~5,000 | ~70 | [3] |
| TBK1 | < 12 | No Degradation | - | [2] |
| TBK1 | 21 | 3 | 96 | [2] |
| TBK1 | 29 | 292 | 76 | [2] |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Aggregation of Antibody-Drug Conjugates with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of antibody-drug conjugates (ADCs) and the role of Polyethylene Glycol (PEG) linkers in its mitigation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during ADC development and experimentation.
| Issue | Potential Causes | Recommended Solutions |
| Increased High Molecular Weight Species (HMWS) observed in Size Exclusion Chromatography (SEC) post-conjugation. | Hydrophobic Payload/Linker: The conjugation of hydrophobic small molecule drugs increases the overall hydrophobicity of the ADC, promoting self-association. High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules enhances hydrophobicity, leading to a greater propensity for aggregation. Unfavorable Buffer Conditions: Suboptimal pH or low ionic strength can lead to aggregation. Aggregation is often pronounced at the isoelectric point (pI) of the antibody. | Incorporate PEG Linkers: Utilize PEG linkers to increase the hydrophilicity of the ADC and provide steric hindrance, which helps to shield the hydrophobic payloads from each other. Optimize DAR: Aim for a lower to moderate DAR (typically 2-4) to balance potency and stability. Buffer Optimization: Screen a range of pH values and salt concentrations (e.g., 150 mM NaCl) to identify conditions that minimize aggregation. |
| Precipitation of ADC during storage or after freeze-thaw cycles. | Instability of the ADC construct: The inherent properties of the antibody, linker, and payload can contribute to poor stability. Environmental Stress: Repeated freeze-thaw cycles and exposure to elevated temperatures can induce denaturation and aggregation. | Formulation Optimization: Include excipients such as polysorbate 20 or sucrose to improve stability. Controlled Storage: Aliquot ADC samples to minimize freeze-thaw cycles and store at recommended temperatures (e.g., -80°C for long-term storage). |
| Variable or inconsistent results in aggregation assays. | Sample Handling: Inconsistent sample preparation, including dilution and mixing, can affect results. Assay Conditions: Variations in mobile phase composition, column temperature, or instrument parameters can lead to variability. | Standardize Protocols: Ensure consistent sample handling procedures across all experiments. Method Validation: Validate analytical methods to ensure robustness and reproducibility. |
| Rapid clearance of ADC in pharmacokinetic studies. | High Hydrophobicity: Hydrophobic ADCs are more prone to uptake by the reticuloendothelial system, leading to faster clearance. Aggregation: Aggregated ADCs are often cleared more rapidly from circulation. | PEGylation: The incorporation of PEG linkers can increase the hydrodynamic radius and hydrophilicity of the ADC, leading to a longer plasma half-life. Monitor Aggregation: Ensure that the ADC formulation used in in vivo studies has minimal aggregation. |
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers mitigate ADC aggregation?
A1: PEG (Polyethylene Glycol) linkers mitigate ADC aggregation through two primary mechanisms:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC. This helps to counteract the hydrophobicity of the cytotoxic payload, reducing the likelihood of intermolecular hydrophobic interactions that lead to aggregation.
-
Steric Hindrance: The flexible and dynamic nature of the PEG chain creates a "shield" around the payload. This steric barrier physically prevents hydrophobic payloads on adjacent ADC molecules from interacting, thereby inhibiting aggregation.
Q2: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing ADC aggregation. A higher DAR generally leads to increased hydrophobicity of the ADC, as more hydrophobic drug molecules are conjugated to the antibody. This increased hydrophobicity enhances the propensity for self-association and aggregation. While a higher DAR can increase potency, it often comes at the cost of reduced stability and faster clearance. Therefore, optimizing the DAR is a key aspect of developing a stable and effective ADC.
Q3: Besides PEG linkers, what other strategies can be used to reduce ADC aggregation?
A3: In addition to utilizing PEG linkers, other strategies to minimize ADC aggregation include:
-
Antibody Engineering: Modifying the antibody sequence to reduce surface hydrophobicity or introduce glycosylation sites can enhance stability.
-
Payload Selection: Using more hydrophilic payloads can inherently reduce the aggregation propensity of the resulting ADC.
-
Site-Specific Conjugation: Conjugating the linker-payload to specific sites on the antibody can lead to a more homogeneous product with improved stability compared to random conjugation methods.
-
Formulation Development: Optimizing the buffer pH, ionic strength, and including stabilizing excipients are crucial for preventing aggregation during storage and handling.
Q4: How can I detect and quantify ADC aggregation?
A4: Several analytical techniques can be used to detect and quantify ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying high molecular weight species (aggregates) from the monomeric ADC.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to characterize the heterogeneity of an ADC preparation, which can be related to its aggregation propensity.
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data on the effects of PEG linkers on ADC properties.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Construct | PEG Linker Length | Plasma Half-life (hours) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| anti-CD22-MCC-DM1 | None | 25 | Moderate | |
| anti-CD22-PEG4-MCC-DM1 | PEG4 | 45 | Improved | |
| anti-CD22-PEG8-MCC-DM1 | PEG8 | 60 | Significantly Improved | |
| anti-CD22-PEG12-MCC-DM1 | PEG12 | 62 | Significantly Improved |
Note: Data is synthesized from preclinical studies and the exact values can vary depending on the specific ADC, payload, and experimental model.
Table 2: Effect of DAR on Maytansinoid ADC Clearance and Efficacy
| Average DAR | Clearance Rate | Efficacy | Tolerability | Reference |
| ~2 | Low | Good | High | |
| ~4 | Low | Optimal | Good | |
| ~6 | Comparable to DAR 2-4 | Good | Moderate | |
| ~9-10 | Rapid | Decreased | Low |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, typically 100-200 mM sodium phosphate, 150-300 mM NaCl, pH 6.8-7.2. The mobile phase should be filtered and degassed.
-
-
Column Equilibration:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for a standard analytical column) until a stable baseline is achieved. This typically requires at least 2-3 column volumes.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Data Acquisition:
-
Inject a defined volume of the prepared sample (e.g., 10-20 µL) onto the column.
-
Monitor the elution profile at a wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (eluting first) and the monomeric ADC.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of an ADC sample and detect the presence of aggregates.
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Filter the ADC sample through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including temperature and acquisition time.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample.
-
Analyze the size distribution plot. A monodisperse sample will show a single, narrow peak corresponding to the monomeric ADC. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii or an increase in the polydispersity index (PdI).
-
Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To separate ADC species based on their hydrophobicity, which can provide information about drug load distribution and aggregation propensity.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Column Equilibration:
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 100% A or a specific starting percentage for the gradient) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A to a suitable concentration.
-
-
Injection and Gradient Elution:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). This will cause the more hydrophobic species to elute later.
-
-
Data Analysis:
-
Analyze the resulting chromatogram. Unconjugated antibody will elute first, followed by ADCs with increasing DAR. The peak profile can provide insights into the drug load distribution and the presence of highly hydrophobic species that may be prone to aggregation.
-
Visualizations
Caption: Logical relationship for mitigating ADC aggregation with PEG linkers.
Caption: Experimental workflow for ADC aggregation analysis by SEC.
Caption: Simplified signaling pathway of ADC internalization and payload release.
Validation & Comparative
Validating MS-PEG4-t-butyl Ester Conjugation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and reliable conjugation of molecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of biomolecules. This guide provides an objective comparison of validating MS-PEG4-t-butyl ester conjugation using mass spectrometry against alternative methods, supported by experimental data and detailed protocols.
The this compound is a heterobifunctional linker featuring a methanesulfonyl (Ms) group for reaction with nucleophiles like thiols, and a t-butyl ester protected carboxylic acid. This protected acid allows for a multi-step conjugation strategy, where the t-butyl group is removed under acidic conditions to reveal a carboxylic acid for subsequent coupling reactions. Validating the success of both the initial conjugation and the subsequent deprotection is paramount for ensuring the homogeneity and efficacy of the final bioconjugate. Mass spectrometry stands out as a powerful and indispensable tool for this validation process.
Comparison of Conjugation Validation Methods
While various analytical techniques can be employed to assess protein conjugation, mass spectrometry offers unparalleled detail and accuracy, particularly for characterizing the heterogeneity of PEGylated products.
| Feature | Mass Spectrometry (MALDI-TOF, ESI-LC-MS) | SDS-PAGE | Size Exclusion Chromatography (SEC) | UV-Vis Spectroscopy |
| Information Provided | Precise mass of the conjugate, degree of PEGylation (number of PEG chains per molecule), confirmation of deprotection, identification of side products. | Apparent molecular weight shift, estimation of conjugation. | Separation based on hydrodynamic volume, can indicate conjugation but with low resolution. | Quantification of protein and sometimes the attached molecule if it has a chromophore. |
| Resolution | High to very high; can resolve individual PEGylation states. | Low; often shows broad or smeared bands for heterogeneous conjugates. | Low to moderate; may not separate species with small mass differences. | No resolution of different conjugated species. |
| Quantitative Capability | Can be quantitative with appropriate standards and deconvolution software.[1] | Semi-quantitative at best. | Quantitative for the overall population of molecules. | Quantitative for total protein and chromophore concentration. |
| Confirmation of Identity | Provides direct evidence of the covalent modification through mass addition. | Indirect evidence based on size change. | Indirect evidence based on size change. | Indirect; relies on the spectral properties of the components. |
| Workflow Complexity | Moderate to high; requires specialized instrumentation and data analysis. | Low; standard laboratory technique. | Low to moderate; requires chromatography equipment. | Low; requires a spectrophotometer. |
Validating this compound Conjugation: A Mass Spectrometry-Centric Workflow
The validation process for this compound conjugation involves a multi-step approach, with mass spectrometry playing a key role at critical junctures.
Quantitative Data Presentation
Mass spectrometry allows for the precise determination of molecular weight changes upon conjugation and deprotection. Below is a table with hypothetical data for the conjugation of a 25 kDa protein with a free cysteine residue.
Table 1: Theoretical and Observed Masses for Conjugation Validation
| Sample | Theoretical Mass (Da) | Observed Mass (Da) by MALDI-TOF | Mass Shift (Da) | Interpretation |
| Unconjugated Protein | 25,000.0 | 25,000.5 | - | Starting material. |
| Protein-S-PEG4-t-butyl ester | 25,400.5 | 25,400.8 | +400.3 | Successful conjugation of one this compound molecule (MW ≈ 400.48 Da).[2] |
| Protein-S-PEG4-COOH | 25,344.5 | 25,344.6 | -56.2 | Successful deprotection (loss of t-butyl group, MW ≈ 56.1 Da). |
Table 2: Analysis of a Heterogeneous Conjugation Reaction by Deconvoluted ESI-LC-MS Data
| Species | Observed Mass (Da) | Relative Abundance (%) | Degree of PEGylation |
| Unconjugated Protein | 25,000.3 | 15.2 | 0 |
| Mono-PEGylated | 25,344.4 | 65.8 | 1 |
| Di-PEGylated | 25,688.7 | 19.0 | 2 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Protein with at least one free cysteine residue (e.g., Fab' fragment)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1 mM EDTA
-
Reducing agent (if needed to reduce disulfide bonds): e.g., TCEP
-
Quenching solution: e.g., N-ethylmaleimide or free cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in conjugation buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds using a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a 2-fold molar excess of a quenching reagent over the initial amount of PEG reagent.
-
Purification: Remove excess, unreacted reagent and byproducts by SEC or dialysis.
Protocol 2: Deprotection of the t-Butyl Ester
Materials:
-
Purified Protein-S-PEG4-t-butyl ester conjugate
-
Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
-
Purification system: SEC or dialysis
Procedure:
-
Lyophilization: If the conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and incubate for 1-2 hours at room temperature.
-
TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.
-
Purification: Purify the deprotected conjugate using SEC or dialysis to remove residual TFA and scavengers.
Protocol 3: Mass Spectrometry Analysis
A. MALDI-TOF Mass Spectrometry:
-
Sample Preparation: Mix the purified conjugate (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA) at a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear or reflector positive ion mode. Calibrate the instrument using known protein standards.
-
Data Analysis: Determine the average molecular weight of the unconjugated and conjugated protein. The mass shift should correspond to the mass of the attached PEG linker.
B. ESI-LC-MS Analysis:
-
Sample Preparation: Dilute the purified conjugate in a solvent compatible with reverse-phase or size-exclusion chromatography (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation: Inject the sample onto an appropriate LC column to separate the conjugate from any remaining impurities.
-
MS Analysis: Elute the sample directly into the electrospray ionization source of the mass spectrometer. Acquire data in a mass range appropriate for the expected charge states of the protein.
-
Data Deconvolution: Use deconvolution software to convert the charge-state-series spectrum into a zero-charge mass spectrum to determine the precise molecular weights of the different species present.
Alternative: NHS-Ester PEGylation
For direct conjugation to primary amines (e.g., lysine residues or the N-terminus), NHS-activated PEG esters are a common alternative. The validation process is simpler as it does not involve a deprotection step.
References
A Comparative Guide to PEG and Alkyl Linkers in PROTAC Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of the linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two prevalent linker classes: polyethylene glycol (PEG) linkers, specifically focusing on structures like MS-PEG4-t-butyl ester, and traditional alkyl linkers. By examining their impact on crucial pharmacological properties and providing supporting experimental data, this document aims to empower researchers to make informed decisions in the rational design of next-generation protein degraders.
The Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is far more than a simple spacer; its length, chemical composition, and flexibility critically influence a PROTAC's efficacy by affecting its physicochemical properties, cell permeability, and the stability of the essential ternary complex formed between the POI and the E3 ligase.[1][2][]
Comparative Analysis of Linker Performance: PEG vs. Alkyl
The choice between a PEG-based linker and an alkyl linker involves a trade-off between solubility and permeability, among other factors.
Polyethylene Glycol (PEG) Linkers:
PEG linkers, such as those derived from this compound, are composed of repeating ethylene glycol units.[4][5][6] These linkers are known for their hydrophilicity, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2][][] Improved solubility is advantageous for formulation and can contribute to better pharmacokinetic profiles.[8] Furthermore, the flexibility of PEG linkers can be beneficial for inducing a productive ternary complex formation.[8] However, the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, and some studies suggest that PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[2]
Alkyl Linkers:
Alkyl linkers are composed of saturated or unsaturated hydrocarbon chains.[2] Their hydrophobic nature can enhance cell permeability, a crucial factor for reaching intracellular targets.[] In some comparative studies, alkyl-linked degraders have demonstrated superior permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) when matched for lipophilicity with their PEGylated counterparts.[] However, the hydrophobicity of alkyl linkers can lead to poor aqueous solubility, potentially causing issues with formulation and bioavailability.[2]
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on key PROTAC performance parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Physicochemical Properties of PROTACs with Different Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| PROTAC A | Alkyl Chain | 785.9 | 4.2 | 165.2 |
| PROTAC B | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC C | PEG4 | 919.0 | 2.8 | 193.0 |
Data is illustrative and compiled from various sources in the literature.[8]
Table 2: Degradation Efficiency and Permeability of PROTACs with Different Linkers
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC X | Alkyl | >1000 | <20 | 2.5 |
| PROTAC Y | PEG2 | 500 | 55 | 1.8 |
| PROTAC Z | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[8]
Experimental Protocols
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This includes assessing key parameters from initial binding to final protein degradation.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[9]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[9]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[9]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[9]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive transcellular permeability.[10]
Materials:
-
PAMPA plate with a lipid-infused artificial membrane
-
Donor and acceptor plates
-
PROTAC compound dissolved in a suitable buffer
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS or UV-Vis spectrophotometer for analysis
Methodology:
-
Compound Preparation: Prepare solutions of the PROTACs in the donor buffer at a known concentration.
-
Assay Setup: Add the PROTAC solution to the donor wells of the PAMPA plate. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.[11]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectrophotometry.[11]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a proximity-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the formation of the ternary complex.[12]
Materials:
-
Tagged target protein (e.g., GST-tagged)
-
Tagged E3 ligase complex (e.g., FLAG-tagged)
-
PROTAC compound
-
AlphaLISA anti-tag acceptor beads (e.g., anti-GST)
-
AlphaLISA anti-tag donor beads (e.g., anti-FLAG)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC compound. Prepare solutions of the tagged target protein and E3 ligase in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions. Incubate at room temperature to allow for ternary complex formation.[12]
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate. Then, add the AlphaLISA donor beads and incubate in the dark.
-
Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, and the peak of the curve represents the optimal concentration for complex formation.[12]
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The rational design of PROTAC linkers is a pivotal aspect of developing effective protein degraders. While PEG linkers offer advantages in terms of solubility, alkyl linkers can provide enhanced cell permeability. The optimal choice is target-dependent and often requires empirical determination through systematic evaluation. By employing the experimental protocols outlined in this guide, researchers can effectively characterize and compare the performance of different linker strategies, thereby accelerating the discovery of novel and potent PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Characterization of PROTAC Ternary Complexes with Different Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally dependent on its ability to induce and stabilize a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[1][2] The linker, which connects the POI-binding warhead and the E3-recruiting ligand, is not merely a passive spacer but a critical determinant of the ternary complex's geometry, stability, and cooperativity.[3] This guide provides a comparative analysis of how different linker characteristics influence ternary complex formation, supported by experimental data and detailed methodologies for characterization.
The PROTAC Mechanism: A Ternary Complex-Driven Process
PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS).[1] A PROTAC molecule simultaneously binds to a POI and an E3 ligase, forming a POI-PROTAC-E3 ligase ternary complex.[4] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[1][5]
Impact of Linker Properties on Ternary Complex Formation
The design of the linker is a multi-parameter optimization challenge. Its length, composition, and attachment points critically influence the stability and productivity of the ternary complex.[4][]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[1] Conversely, a linker that is too long can result in excessive flexibility and a high entropic penalty upon binding, leading to an unstable complex and inefficient ubiquitination.[1][3] The optimal length is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing of a series of PROTACs with varying linker lengths.[1] For instance, in the degradation of Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[5][7]
-
Linker Composition and Rigidity: Linkers are broadly classified as flexible or rigid.
-
Flexible Linkers (e.g., Alkyl, PEG): These are the most common types due to their synthetic accessibility.[3] Polyethylene glycol (PEG) linkers can enhance the solubility and drug-like properties of the PROTAC molecule.[8] Their conformational flexibility allows for multiple binding modes, increasing the probability of forming a productive ternary complex.[3] However, high flexibility can also lead to poor physicochemical properties.[3]
-
Rigid Linkers (e.g., Cycloalkanes, Piperazine/Piperidine, Triazoles): Incorporating rigid moieties can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[] This can lead to new protein-protein interactions and improved stability of the ternary complex.[] Structural analysis of some PROTACs has revealed that hydrophobic linkers can interact with residues on the E3 ligase, such as Tyr-98 of VHL, which can be exploited in rational design.[9]
-
Quantitative Comparison of Linker Effects
The success of a PROTAC is measured by its ability to induce potent and efficient degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The stability and formation propensity of the ternary complex are described by the cooperativity factor (α). Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, which is a desirable feature.[3][10]
Table 1: Impact of Linker Length on ERα Degradation (Data synthesized from studies on ERα-targeting PROTACs)
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation Efficacy (Western Blot) | Reference |
| PROTAC 11 | Alkyl | 9 | +++ | [5] |
| PROTAC 12 | Alkyl | 12 | ++++ | [5] |
| PROTAC 13 | Alkyl | 16 | +++++ (Optimal) | [5] |
| PROTAC 14 | Alkyl | 19 | ++ | [5] |
| PROTAC 15 | Alkyl | 21 | + | [5] |
Table 2: Comparison of Linker Effects on BRD4 Degradation and Ternary Complex Cooperativity (Data synthesized from studies on MZ-series PROTACs targeting BRD4 to VHL E3 ligase)
| PROTAC | Linker Composition | Linker Length | pDC50 (Degradation) | Cooperativity (α) | Reference |
| MZ4 | Short PEG | Short | 6.1 | <1 (Negative) | [11] |
| MZ1 | PEG | Medium | 8.1 | >10 (Highly Positive) | [10][11] |
| MZ2 | Long PEG | Long | 7.4 | ~1 (Non-cooperative) | [11] |
Experimental Protocols for Ternary Complex Characterization
A variety of biophysical and cell-based assays are used to characterize PROTAC-induced ternary complexes.[1][12] These techniques provide crucial data on binding affinities, kinetics, thermodynamics, and complex stability, which guide the rational design of linkers.[13]
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics (association rate, k_a; dissociation rate, k_d) and affinity (dissociation constant, K_D) of molecular interactions.[13][14]
-
Objective: To quantify the binding kinetics and affinity of the binary (PROTAC-E3 or PROTAC-POI) and ternary (POI-PROTAC-E3) complexes.
-
Methodology:
-
Immobilization: Covalently attach one of the purified proteins (e.g., the E3 ligase complex) onto a sensor chip surface.
-
Binary Interaction: Inject a series of concentrations of the PROTAC over the chip to measure its direct binding to the immobilized protein.
-
Ternary Interaction: Inject a series of concentrations of the second protein (the POI) pre-incubated with a fixed concentration of the PROTAC. The formation of the ternary complex on the surface results in a signal increase.
-
Regeneration: After each injection, regenerate the sensor surface with a specific buffer to remove the bound analytes.
-
Data Analysis: Fit the resulting sensorgrams to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_D for both binary and ternary interactions. Cooperativity (α) can then be calculated.[15]
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[12][13][14]
-
Objective: To determine the binding affinity and thermodynamics of ternary complex formation.
-
Methodology:
-
Setup: Place one binding partner (e.g., a pre-formed complex of POI and PROTAC) in the sample cell of the calorimeter.
-
Titration: Load the other binding partner (e.g., the E3 ligase) into the titration syringe.
-
Measurement: Perform a series of small injections of the titrant into the sample cell. The instrument measures the minute heat changes that occur upon binding.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters.
-
C. NanoBRET/FRET Assays
Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) are proximity-based assays that can measure ternary complex formation in live cells.[16][17][18]
-
Objective: To detect and quantify the formation and stability of the ternary complex within a cellular environment.[18]
-
Methodology (NanoBRET Example):
-
Cell Engineering: Genetically fuse one protein partner (e.g., the POI) to a NanoLuc luciferase (energy donor) and the other partner (e.g., the E3 ligase) to a HaloTag that is labeled with a fluorescent ligand (energy acceptor).
-
PROTAC Treatment: Treat the engineered cells with varying concentrations of the PROTAC.
-
Signal Detection: If the PROTAC brings the two proteins into proximity (<10 nm), energy transfer occurs from the luciferase to the fluorophore upon addition of the substrate.
-
Data Analysis: Measure the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. This can be monitored over time to determine kinetics.[18][19]
-
Rational Linker Design: Integrating Structural and Computational Approaches
The traditional "trial and error" approach to linker optimization is resource-intensive.[4] Advances in structural biology and computational modeling are enabling a more rational approach to linker design.
-
Structural Biology: Crystal structures of ternary complexes, such as the one for MZ1 with VHL and BRD4, provide invaluable atomic-level insights.[15] These structures reveal key protein-protein and protein-linker interactions that stabilize the complex, offering a blueprint for structure-based design of new linkers.[9][20]
-
Computational Modeling: Methods like protein-protein docking and molecular dynamics simulations can be used to model potential ternary complex structures and predict their stability.[21][22][23] This allows for the in silico screening of virtual linker libraries to prioritize candidates for synthesis, thereby accelerating the discovery of optimized PROTACs.[4][22]
Conclusion
The characterization of the PROTAC-induced ternary complex is a cornerstone of modern drug discovery in the protein degradation field. The linker is a master regulator of this process, with its length, rigidity, and chemical composition directly influencing the formation, stability, and cooperativity of the ternary complex. A multi-faceted approach, combining robust biophysical and cell-based assays with structural and computational insights, is essential for moving beyond empirical screening. This strategy enables the rational design of linkers to create highly potent, selective, and effective PROTAC degraders for therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of MS-PEG4-t-butyl Ester Conjugates via HPLC Analysis
For researchers, scientists, and drug development professionals, the precise characterization and purity assessment of PEGylated conjugates are critical for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research tools. MS-PEG4-t-butyl ester is a commonly used linker in bioconjugation, and high-performance liquid chromatography (HPLC) is an indispensable technique for verifying its purity and the successful conjugation to target molecules. This guide provides an objective comparison of HPLC methods and other analytical techniques for the purity assessment of this compound and its conjugates, supported by detailed experimental protocols.
A primary analytical challenge when analyzing compounds like this compound is their lack of a strong UV chromophore, which makes standard UV detection methods less effective.[1][2] Consequently, the choice of an appropriate HPLC method and, crucially, a suitable detector is paramount for accurate purity determination.
Comparison of Analytical Methods for Purity Assessment
While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. The following table compares common HPLC-based methods and alternative analytical approaches for the characterization of this compound conjugates.
| Analytical Method | Principle of Separation/Detection | Key Advantages | Limitations | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution of individual oligomers and separation of polar and non-polar impurities. Compatible with gradient elution for complex mixtures.[1] | Requires non-UV detectors like ELSD, CAD, or MS for compounds lacking a chromophore.[2] | Routine purity analysis, separation of unreacted starting materials and byproducts. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (size). | Useful for analyzing aggregation and separating large conjugated molecules from smaller unreacted linkers.[1] | Lower resolution for molecules of similar size. May require non-volatile salts in the mobile phase, which can be incompatible with some detectors.[2] | Analysis of high molecular weight conjugates and detection of aggregates. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent concentration. | Effective for separating highly polar compounds that are not well-retained in RP-HPLC. | Mobile phases can be complex to prepare and equilibrate. | Purity assessment of polar conjugates and separation from polar impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and purity of a sample based on the magnetic properties of atomic nuclei. | Provides unambiguous structural confirmation and can identify and quantify impurities without the need for reference standards. | Lower sensitivity compared to HPLC, requiring more sample. Complex spectra can be difficult to interpret for large molecules or mixtures. | Structural elucidation and confirmation of the final conjugate. Quantification of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with LC (LC-MS). | High sensitivity and specificity. Provides molecular weight information, which is crucial for confirming conjugation.[] | Ionization efficiency can vary between compounds, potentially affecting quantification. | Confirmation of molecular weight of the conjugate and identification of impurities and byproducts. |
Detailed Experimental Protocol: RP-HPLC-ELSD for Purity Assessment
For routine purity analysis of this compound and its conjugates, Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (RP-HPLC-ELSD) offers a robust combination of high resolution and sensitivity for non-UV absorbing compounds.[4]
1. Sample Preparation:
-
Dissolve the this compound conjugate sample in the initial mobile phase (e.g., a high percentage of water with a small amount of organic solvent) to a concentration of 1-5 mg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.[1]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
3. ELSD Detector Conditions:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)[4]
4. Data Analysis:
-
The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis of conjugates.
Alternative and Complementary Analytical Approaches
Beyond HPLC, a comprehensive purity assessment and characterization of this compound conjugates often involves orthogonal methods.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for confirming the molecular weight of the final conjugate.[5] This provides direct evidence of successful conjugation and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR): For a definitive structural confirmation of the conjugate and the identification of any process-related impurities, NMR spectroscopy is the gold standard.[5] It allows for the detailed characterization of the molecule's chemical structure.
By combining high-resolution HPLC methods with mass spectrometry and NMR, researchers can achieve a thorough understanding of the purity, identity, and quality of their this compound conjugates, ensuring the reliability and reproducibility of their downstream applications in research and drug development.
References
The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG4 and PEG8 Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's success is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of PROTACs featuring polyethylene glycol (PEG) linkers of four and eight units (PEG4 and PEG8), supported by experimental data, to inform the design of potent and effective protein degraders.
The linker in a PROTAC molecule is not merely a spacer; it plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of this linker dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation by the proteasome.[2][3] An improperly sized linker can lead to steric hindrance or a non-productive ternary complex, thereby diminishing the PROTAC's efficacy.[2]
Comparative Efficacy: PEG4 vs. PEG8 Linkers
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[4] Systematic studies involving the variation of PEG linker length have demonstrated a significant impact on the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5][6] Below, we summarize findings from various studies that highlight the differential effects of PEG4 and PEG8 linkers on the degradation of several key protein targets.
Bruton's Tyrosine Kinase (BTK) Degraders
In the development of BTK degraders, linker length has been shown to be a critical parameter. While direct head-to-head data for PEG4 versus PEG8 is limited in single studies, broader analyses of linker length suggest that longer linkers can be beneficial. For instance, studies on covalent BTK PROTACs have highlighted that both the linker composition and the warhead chemistry significantly influence degradation efficiency.[7] A series of BTK degraders showed that while longer linkers (≥ 4 PEG units) maintained binding affinity for both BTK and the E3 ligase CRBN, shorter linkers impaired this affinity.[5]
| PROTAC Target | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | PEG6 | <10 | ~90 | Mino | [8] |
| BTK | Noncovalent (comparable length) | 2.2 | 97 | Mino | [8] |
This table summarizes data for BTK PROTACs with linkers of varying composition and length, illustrating the high potency that can be achieved with optimized linkers.
Estrogen Receptor α (ERα) Degraders
Systematic investigation into ERα-targeting PROTACs has revealed a clear dependence on linker length for optimal degradation. One of the pioneering studies in this area demonstrated that a 16-atom linker was superior to a 12-atom linker in promoting ERα degradation.[3][6] This suggests that for certain target-ligase pairs, a longer linker, such as one provided by a PEG8 chain, may be more effective than a shorter PEG4 linker.
| PROTAC Target | Linker Length | Degradation Efficacy | Cell Line | Reference |
| ERα | 12-atom PEG | Less Potent | MCF7 | [3][6] |
| ERα | 16-atom PEG | More Potent | MCF7 | [3][6] |
This table illustrates the impact of linker length on the degradation of ERα, where a longer linker proved to be more effective.
Other Protein Targets (TBK1, CDK9, KRAS)
The principle of optimal linker length extends to other protein targets as well. For TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms showed no degradation, whereas those with linkers between 12 and 29 atoms exhibited submicromolar potency.[5][6] Similarly, the degradation of Cyclin-dependent kinase 9 (CDK9) has also been shown to be dependent on linker length.[1] In the case of KRAS G12C, linker optimization was a critical step in developing a potent degrader.[9]
Signaling Pathways and Experimental Workflows
The mechanism of action for all PROTACs involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
To evaluate and compare the efficacy of PROTACs with different linkers, a series of key experiments are typically performed. The general workflow involves treating cells with the PROTAC, followed by analysis of target protein levels and cellular viability.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below are summaries of key experimental protocols.
Western Blot for Protein Degradation
This technique is the gold standard for quantifying the levels of a target protein following PROTAC treatment.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (both PEG4 and PEG8 variants) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Subsequently, incubate the membrane with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTACs.
-
Reagent Addition: After the desired incubation period, add the MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC is mediating the ubiquitination of the target protein.
-
Reaction Setup: Combine the recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, the specific E3 ligase, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC (PEG4 or PEG8 variant) or a vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the ubiquitination process to occur.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, using an antibody against the target protein or ubiquitin. An increase in high-molecular-weight species of the target protein indicates successful ubiquitination.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. While there is no universal optimal linker length, the available data suggests that both PEG4 and PEG8 linkers can be successfully employed, with the ideal choice being highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is paramount for identifying the most potent and selective protein degrader for a given therapeutic application. The experimental protocols outlined in this guide provide a robust framework for the comparative evaluation of PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Missing Link between (Un)druggable and Degradable KRAS - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Linker Composition in Determining PROTAC Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker—once considered a mere tether—is now understood to be a critical determinant of selectivity and efficacy. This guide provides an in-depth comparison of how different linker compositions influence PROTAC selectivity, supported by experimental data and detailed methodologies.
PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. It is the linker that orchestrates the formation of a productive ternary complex between the POI and the E3 ligase, a crucial step for subsequent ubiquitination and degradation. The length, rigidity, and chemical composition of the linker can profoundly impact the stability and conformation of this ternary complex, thereby dictating the PROTAC's selectivity for its intended target.[1][2][3]
Impact of Linker Properties on PROTAC Selectivity
The linker's influence on PROTAC selectivity is multifaceted, affecting ternary complex formation, physicochemical properties, and ultimately, the degradation profile.
-
Linker Length: The length of the linker is a fundamental parameter governing the ability of the PROTAC to bridge the POI and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[1][3] Conversely, an excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitin transfer.[1] Studies have shown that optimizing linker length can even shift selectivity between different isoforms of a protein. For instance, methyl bestatin-based PROTACs demonstrated that a longer polyethylene glycol (PEG) linker favored the degradation of CRABP-I, while a shorter one was selective for CRABP-II.[1]
-
Linker Rigidity and Composition: The chemical makeup of the linker dictates its flexibility and ability to establish favorable interactions within the ternary complex. Common linker types include flexible polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures incorporating elements like piperazine or piperidine moieties.[1][4] Rigid linkers can pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially enhancing selectivity. For example, the incorporation of a benzene component into the linker of a BRD4-targeting PROTAC led to a π-π stacking interaction with Tyr98 of the VHL E3 ligase, improving molecular recognition and the stability of the ternary complex.[1][3]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are also critical. Different attachment points can alter the exit vector of the linker, leading to different orientations of the proteins within the ternary complex and, consequently, impacting selectivity.[1][3] Research on p38 MAPK PROTACs revealed that varying the linker attachment site on the VHL ligand resulted in differential recruitment and degradation of p38α or p38δ.[1][3]
Comparative Data on Linker Composition and Selectivity
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.
| PROTAC Target | Linker Type | Linker Length (atoms) | Key Finding | Reference |
| Estrogen Receptor α | Alkyl Chain | 12 | Less effective degradation | [5] |
| Estrogen Receptor α | Alkyl Chain | 16 | Optimal degradation | [5][6] |
| Estrogen Receptor α | Alkyl Chain | 19 | Reduced degradation | [5] |
| CRABP-I/II | PEG | Short | Selective for CRABP-II | [1] |
| CRABP-I/II | PEG | Long | Selective for CRABP-I | [1] |
| HER2/EGFR | PEG | Standard | Degrades both HER2 and EGFR | [2] |
| HER2/EGFR | PEG | Extended (one ethylene glycol unit) | Selective for EGFR degradation | [2] |
| PROTAC | Target | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| GP262 | PI3K (p110γ) | Flexible (Alkyl/PEG) | 42.23 | 88.6 | Superior degradation with flexible linkers | [7] |
| GP262 | mTOR | Flexible (Alkyl/PEG) | 45.4 | 74.9 | Superior degradation with flexible linkers | [7] |
Experimental Protocols
To aid researchers in assessing the impact of linker composition on PROTAC selectivity, detailed methodologies for key experiments are provided below.
Quantitative Western Blotting for Target Protein Degradation
This method quantifies the reduction in the level of a specific target protein after PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[8]
-
Quantify the band intensities using image analysis software.[8]
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.[8]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.[8]
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[8]
-
Mass Spectrometry-based Quantitative Proteomics for Selectivity Profiling
This is the gold standard for assessing the global selectivity of a PROTAC by quantifying changes in the entire proteome upon treatment.[8]
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC of interest and a vehicle control.
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis, or perform label-free quantification.
-
-
LC-MS/MS Analysis:
-
Separate the labeled or unlabeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.[8]
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.[8]
-
Volcano plots are commonly used to visualize proteins with statistically significant changes in abundance.[8]
-
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing selectivity.
Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for evaluating the selectivity of PROTACs.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
NMR Spectroscopy: A Gold Standard for Structural Confirmation of PEGylated Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can improve solubility, reduce immunogenicity, and prolong circulation half-life. However, the inherent polydispersity of PEG and the potential for multiple conjugation sites on a biomolecule necessitate robust analytical techniques for comprehensive structural characterization. Among the available methods, Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the unambiguous structural confirmation of PEGylated compounds.
This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques used for characterizing PEGylated molecules, supported by experimental data and detailed protocols.
Unraveling the Structure of PEGylated Compounds: A Comparative Analysis
The choice of analytical technique for characterizing PEGylated compounds depends on the specific information required, such as the degree of PEGylation, identification of conjugation sites, and confirmation of structural integrity. While techniques like Mass Spectrometry (MS) and Size Exclusion Chromatography (SEC) provide valuable information, NMR spectroscopy offers a unique and comprehensive insight into the molecular structure.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Structural Confirmation: Unambiguous identification of the PEG moiety and its linkage to the parent molecule. - Degree of PEGylation: Quantitative determination of the average number of PEG chains per molecule (qNMR).[1][2][3] - Conjugation Site Analysis: Identification of the specific amino acid residues or functional groups where PEG is attached. - Higher-Order Structure: Assessment of the impact of PEGylation on the protein's tertiary structure.[4] - Purity Assessment: Detection and quantification of unreacted PEG and other impurities.[5][6] | - Non-destructive. - Provides detailed atomic-level structural information. - Highly quantitative.[2][3] - Versatile for both small molecules and large biomolecules. | - Lower sensitivity compared to MS. - Can be complex to interpret for very large or heterogeneous molecules. - Requires higher sample concentrations. |
| Mass Spectrometry (MS) | - Molecular Weight Determination: Provides the mass of the PEGylated conjugate. - Degree of PEGylation: Can estimate the number of attached PEG chains based on mass shifts. | - High sensitivity. - Can analyze complex mixtures. | - Does not provide direct structural information about the linkage. - Ionization of large PEGylated proteins can be challenging. - Fragmentation can be complex to interpret. - ESI-MS can be cumbersome due to the formation of multiple charged ions with alkali metals.[5][6] |
| Size Exclusion Chromatography (SEC) | - Molecular Size Distribution: Separates molecules based on their hydrodynamic volume. - Purity Assessment: Can detect the presence of unreacted PEG and aggregates. | - Simple and robust. - Good for assessing polydispersity. | - Does not provide direct structural information. - Minor changes in molecular weight due to conjugation of small moieties can be difficult to detect.[5] - Resolution may be insufficient to separate species with small differences in PEGylation. |
The Power of NMR in Detail
Several NMR techniques are employed for the comprehensive characterization of PEGylated compounds:
-
¹H NMR Spectroscopy: This is the most common NMR technique for PEG analysis.[5][6] The repeating ethylene glycol units of PEG give rise to a characteristic, intense signal around 3.6 ppm. By comparing the integral of this signal to the integrals of signals from the parent molecule, the degree of PEGylation can be accurately determined.[1] It is crucial to correctly assign peaks, as ¹³C-¹H coupling can lead to satellite peaks that may be misinterpreted.[5][6][7]
-
¹³C NMR Spectroscopy: This technique provides information about the carbon backbone of the PEGylated compound. The chemical shifts of the carbon atoms in the PEG chain and at the conjugation site can confirm the successful attachment and provide further structural details.[8]
-
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. DOSY is particularly useful for confirming the covalent attachment of PEG to a molecule, as the PEG signals will have the same diffusion coefficient as the parent molecule.[9] It can also be used to differentiate between covalently bound and loosely adsorbed PEG molecules on nanoparticles.[9]
-
Solid-State NMR (ssNMR): For large PEGylated proteins that are difficult to study in solution, ssNMR can provide valuable structural information at an atomic level, allowing for the assessment of the protein's structural integrity after PEGylation.[4][10]
Experimental Protocols
¹H NMR for Determination of Degree of PEGylation
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the PEGylated compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a final concentration of 1-10 mg/mL.
-
Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) for quantitative analysis.[1]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz.[1]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(Integral of PEG signal / Number of protons per PEG monomer) / (Integral of parent molecule signal / Number of protons in the parent molecule signal)]
-
DOSY NMR for Confirmation of Conjugation
-
Sample Preparation:
-
Prepare the sample as described for ¹H NMR, ensuring it is free of particulate matter.
-
-
Data Acquisition:
-
Use a pulsed-field gradient NMR probe.
-
Acquire a 2D DOSY spectrum using a suitable pulse sequence (e.g., stimulated echo with bipolar gradients).
-
Optimize the gradient strength and diffusion time to achieve a signal attenuation of 90-95% for the species of interest.
-
-
Data Processing and Analysis:
-
Process the 2D data to generate a spectrum with chemical shift on one axis and diffusion coefficient on the other.
-
Confirm that the signals corresponding to PEG and the parent molecule align at the same diffusion coefficient value, indicating they are part of the same molecule.
-
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
NMR spectroscopy stands out as a uniquely powerful technique for the structural confirmation of PEGylated compounds. Its ability to provide detailed, quantitative, and unambiguous information at the atomic level makes it an invaluable tool for researchers, scientists, and drug development professionals. While other techniques such as MS and SEC offer complementary information, NMR is often essential for the complete and confident characterization of these complex bioconjugates. The correct application of various NMR methods, from simple ¹H NMR to more advanced DOSY and solid-state NMR, ensures the quality, consistency, and efficacy of PEGylated therapeutics.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 10. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Stability of PROTAC Linkers: An In Vitro and In Vivo Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule's architecture consists of three key components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] While the ligands provide specificity, the linker is far more than a simple tether; it is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and, crucially, its stability both in laboratory assays (in vitro) and within a living organism (in vivo).[1][5][6]
This guide provides an objective comparison of the performance of different PROTAC linkers with a focus on their in vitro and in vivo stability, supported by experimental data and detailed methodologies.
The Critical Role of the Linker in PROTAC Stability
The linker's composition, length, and flexibility directly impact a PROTAC's susceptibility to degradation.[6][7] Instability can arise from two primary sources:
-
Metabolic Degradation: PROTACs, like other small molecules, are subject to metabolism by enzymes, predominantly Cytochrome P450 (CYP) enzymes in the liver, as well as aldehyde oxidase (AO) and various hydrolases found in plasma and whole blood.[6][8] The linker is often a primary site for metabolic modification.[6][]
-
Chemical Instability: Certain chemical motifs within the PROTAC structure, such as the glutarimide moiety in thalidomide-based E3 ligase ligands, can be susceptible to hydrolysis in aqueous solutions under physiological conditions.[6][10]
An unstable linker can lead to the cleavage of the PROTAC molecule. The resulting fragments can compete with the intact PROTAC for binding to the target protein or the E3 ligase, reducing degradation efficacy and creating a disconnect between in vitro potency and in vivo performance.[11][12] Therefore, designing metabolically robust linkers is a key challenge in developing effective PROTAC therapeutics.
Common PROTAC Linker Types
PROTAC linkers are generally classified based on their structural characteristics, which influence their flexibility and physicochemical properties.[5]
-
Alkyl Chains: These are the most common linkers, comprised of saturated or unsaturated alkyl chains.[][14] They are synthetically accessible and chemically stable but are often hydrophobic, which can limit aqueous solubility.[5]
-
Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are known for their hydrophilicity, which can improve the solubility of the PROTAC molecule.[5][7] However, they can be more susceptible to oxidative metabolism in vivo compared to alkyl chains.[15]
-
Rigid Linkers: These linkers incorporate cyclic structures (like piperazine, piperidine, or cyclohexane) or planar elements (like aromatic rings or triazoles) to restrict conformational flexibility.[5] This rigidity can enhance metabolic stability by shielding metabolically liable sites and pre-organizing the molecule for optimal ternary complex formation.[5][] For instance, incorporating piperazine rings has been shown to increase metabolic stability.[11]
Visualizing PROTAC Action and Evaluation
Data Presentation: In Vitro Stability
In vitro assays are essential for the early screening and optimization of PROTACs. They provide a controlled environment to assess metabolic stability in key biological matrices.
Table 1: Comparison of PROTAC In Vitro Stability with Different Linker Chemistries
| PROTAC Target | Linker Type/Composition | Matrix | Half-life (t½) in min | Reference |
| BET (JQ1-based) | Alkyl chain (4 methylenes) | Not specified | 135 | [] |
| BET (JQ1-based) | Alkyl chain (8 methylenes) | Not specified | 18.2 | [] |
| AR (ARV-110) | Piperidine/Piperazine-containing | Rat Liver Microsomes | 2215 | [17] |
| AR (ARV-110) | Piperidine/Piperazine-containing | Mouse Liver Microsomes | 415 | [17] |
| AR (ARV-110) | Piperidine/Piperazine-containing | Human Liver Microsomes | 986 | [17] |
| BRD4 | Amide-to-Ester substitution | Human Plasma | Stable (>90 min) | [18] |
| CRBN | 9-atom alkyl chain | Not specified | Weak degradation | [14] |
| CRBN | 3 PEG units | Not specified | Very weak degradation | [14] |
Note: This table compiles data from various studies to illustrate general trends. Direct head-to-head comparisons should be made within the same PROTAC scaffold.
Data Presentation: In Vivo Stability
In vivo studies, typically in rodent models, are critical for understanding how a PROTAC's structure and in vitro stability translate to its pharmacokinetic (PK) profile in a complex biological system.
Table 2: Comparison of PROTAC In Vivo Stability and Pharmacokinetic Properties
| PROTAC | Linker Type | Species | Route | Half-life (t½) in h | Bioavailability (%) | Reference |
| AR-targeting PROTACs | Not specified | Mouse | Oral | > 4 | Poor | [10] |
| PROTAC 33c (AR) | Not specified | Mouse | Not specified | 8.28 | Not specified | [10] |
| Vepdegestrant (ARV-471) | Not specified | Mouse | Oral | Not specified | 17.91 | [17] |
| Vepdegestrant (ARV-471) | Not specified | Rat | Oral | Not specified | 24.12 | [17] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC by phase I enzymes (primarily CYPs).[6]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds (typically in DMSO).
-
Reaction Mixture: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiation: Add the test PROTAC (final concentration typically 1 µM) to the HLM mixture. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[6]
-
Quenching: Immediately add the aliquot to a separate plate containing cold ACN with an IS to stop the reaction and precipitate proteins.[6]
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[6]
Protocol 2: In Vitro Stability in Plasma
Objective: To evaluate the stability of a PROTAC in the presence of plasma enzymes, such as hydrolases.[19]
Materials:
-
Test PROTAC compound
-
Human, rat, or mouse plasma (heparinized)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Reaction Mixture: In a 96-well plate, add the plasma and pre-warm to 37°C.
-
Initiation: Add the test PROTAC to the plasma (final concentration typically 1-5 µM) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), transfer an aliquot of the plasma-PROTAC mixture to a new plate containing cold ACN with IS to precipitate proteins.[19]
-
Sample Preparation: Vortex and centrifuge the plate. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of parent PROTAC remaining at each time point.
-
Data Analysis: Calculate the percentage of PROTAC remaining over time to determine its stability in plasma.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties and overall in vivo stability of a PROTAC.
Materials:
-
Test PROTAC compound formulated in a suitable vehicle (e.g., PEG400/Solutol/Capryol)
-
Male Balb/c or C57BL/6 mice (typically 8-10 weeks old)
-
Dosing syringes and gavage needles (for oral administration) or syringes and needles (for intravenous administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least 3-5 days.
-
Dosing: Divide mice into groups for different administration routes (e.g., intravenous (IV) and oral (PO)). Administer a single dose of the PROTAC formulation.
-
Blood Sampling: At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via tail vein or retro-orbital sinus) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation with ACN) and quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot plasma concentration-time curves. From these curves, calculate key PK parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Conclusion
The stability of the linker is a cornerstone of successful PROTAC design. While flexible alkyl and PEG linkers are synthetically accessible, the data increasingly suggest that more rigid linkers incorporating cyclic moieties like piperazine and piperidine can significantly enhance metabolic stability.[5][] This improved stability often translates to a more favorable pharmacokinetic profile and, ultimately, better in vivo efficacy. Early and iterative evaluation of linker stability using a suite of in vitro assays (microsomal, plasma, and hepatocyte) is critical to identify liabilities before advancing to resource-intensive in vivo studies. By carefully selecting linker composition, length, and attachment points, researchers can overcome the challenges of instability and unlock the full therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 3. chempep.com [chempep.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of MS-PEG4-t-butyl Ester: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of MS-PEG4-t-butyl ester, a process that requires careful consideration of its chemical properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related compounds, including mesylates, polyethylene glycol (PEG) derivatives, and t-butyl esters, to formulate a comprehensive disposal plan.
It is imperative to note that "MS" is assumed to designate a mesyl (methanesulfonyl) group. This is a critical assumption, and the disposal procedure should be adapted if "MS" signifies a different chemical moiety. Always consult with your institution's Environmental Health and Safety (EHS) office for final guidance and approval of this disposal plan.
Immediate Safety and Handling Protocols
Prior to disposal, it is crucial to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Summary of Chemical Safety Data
The following table summarizes key safety and hazard information extrapolated from related chemical compounds. This data should be used to inform a comprehensive risk assessment prior to initiating any disposal procedures.
| Property | Data Point | Source/Compound Analogy |
| Physical State | Likely a liquid or solid | Amino-PEG4-t-butyl ester is a liquid. |
| Storage | Store at -20°C | General recommendation for PEG esters. |
| Toxicity | May cause skin and eye irritation. Inhalation may be harmful. | Methanesulfonyl chloride is corrosive and toxic.[1][2][3][4] |
| Reactivity | Mesylates are reactive towards nucleophiles. May be moisture-sensitive. | Mesylates are good leaving groups in substitution reactions.[5][6][7] Methanesulfonyl chloride reacts violently with bases and water.[1] |
| Environmental Hazards | Potentially harmful to aquatic organisms. | Methanesulfonyl chloride is harmful to aquatic organisms.[4] PEG itself is considered readily biodegradable but can impact wastewater treatment.[8] |
| Decomposition Products | May produce toxic and corrosive fumes, including sulfur oxides and hydrogen chloride upon combustion or reaction with water. | Methanesulfonyl chloride decomposes on heating to produce toxic fumes.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Identification and Labeling:
-
Treat all this compound waste, including contaminated labware (e.g., pipette tips, vials), as hazardous waste.
-
Use a designated, chemically compatible, and sealable waste container. The original container is often a suitable choice.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("mesyl-PEG4-t-butyl ester"), the approximate quantity, and the date of accumulation.
2. Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials, particularly strong bases, oxidizing agents, and aqueous solutions, to prevent violent reactions.
3. Treatment of Residual this compound (for empty containers):
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol).
-
The rinsate from this process must be collected and treated as hazardous waste, adding it to your designated waste container.
-
After triple-rinsing, the defaced container may be disposed of according to your institution's guidelines for empty chemical containers.
4. Quenching of Reactive Mesylate (Optional and for Advanced Users Only):
-
This step should only be performed by trained personnel in a controlled environment and with prior approval from your EHS office.
-
Due to the reactivity of the mesyl group, quenching the waste solution may be a recommended step to neutralize its hazardous characteristics. A common method for quenching mesylates is to react them with a nucleophile, such as a solution of sodium hydroxide or sodium bicarbonate, under controlled conditions (e.g., in an ice bath with stirring). This will hydrolyze the mesylate.
-
The resulting solution should still be considered hazardous waste and disposed of accordingly.
5. Final Disposal:
-
Once the waste container is full, or if you are discontinuing the use of this reagent, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Provide them with the complete and accurate information from your hazardous waste label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sdfine.com [sdfine.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Mesylate - Wikipedia [en.wikipedia.org]
- 8. labsolu.ca [labsolu.ca]
Essential Safety and Operational Guide for Handling MS-PEG4-t-butyl Ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MS-PEG4-t-butyl ester. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing risks and ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its constituent chemical groups.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Butyl rubber gloves are highly recommended for their excellent resistance to esters. Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[1] Thickness: A minimum of 15 mil (0.38 mm) is advised for adequate protection.[1] | Protects against skin contact and absorption. Butyl rubber provides superior protection against esters. |
| Eye and Face Protection | Safety glasses with side shields or a face shield | Standard: Must meet ANSI Z87.1 standards.[1] | Protects eyes from splashes and airborne particles of the compound. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | Material: A standard laboratory coat is sufficient for handling small volumes. For larger quantities or when there is a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Air-purifying respirator with organic vapor (OV) cartridges | Requirement: To be used in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits.[1] Fit Testing: A quantitative fit test is mandatory before initial use to ensure a proper seal.[1] | Protects against inhalation of any potential vapors or aerosols. |
Experimental Protocols: Handling and Storage
Adherence to a systematic workflow is essential for minimizing the risks associated with handling this compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The compound is hygroscopic; care should be taken to limit exposure to moisture. Always let the container come to room temperature before opening and restore under an inert atmosphere.[5]
Handling Workflow:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused solid material containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: Used gloves, weigh boats, pipette tips, and any other disposable materials that have come into contact with the compound should also be placed in the designated hazardous waste container.[1]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
